5-(Trifluoromethyl)pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document details established synthetic pathways, provides explicit experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a research and development setting.
Introduction
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound and its derivatives are of considerable interest. This guide outlines the primary synthetic strategies for the preparation of this important building block.
Core Synthetic Pathways
Two primary retrosynthetic disconnections are commonly employed for the synthesis of the this compound core. The most prevalent approach involves the initial formation of a pyrazole-3-carboxylic acid or its ester derivative, followed by amidation. An alternative strategy involves the direct construction of the pyrazole ring with the carboxamide precursor already in place.
Pathway 1: Cyclocondensation followed by Amidation
This versatile and widely adopted pathway commences with the cyclocondensation of a trifluoromethylated β-dicarbonyl compound or its equivalent with a hydrazine source to construct the pyrazole ring. The resulting pyrazole-3-carboxylic acid or ester is then converted to the target carboxamide.
Caption: General workflow for the synthesis via cyclocondensation and subsequent amidation.
A common starting material for this pathway is ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. Its reaction with hydrazine hydrate leads to the formation of the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently amidated.
Pathway 2: Direct Cyclocondensation with a Carboxamide Precursor
An alternative approach involves the use of semicarbazide or a related reagent in a [3+2] cyclocondensation reaction with a suitable trifluoromethylated precursor. This method can directly yield a pyrazole carboxamide derivative.
Caption: Direct synthesis of a pyrazole carboxamide via [3+2] cyclocondensation.
This pathway often proceeds through a dihydropyrazole intermediate, which is then aromatized to the final pyrazole product.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures.
Table 1: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
| Step | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Cyclocondensation | (3,5-dichlorophenyl)hydrazine, (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | Reflux | - | 85% | [2] |
Table 2: Hydrolysis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Hydrolysis | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium Hydroxide | Ethanol | - | - | - | [2] |
Table 3: Amide Formation
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Amidation | 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Amine | EDC, HOBt, TEA | THF | - | - | - | [2] |
Detailed Experimental Protocols
The following protocols are detailed accounts of the synthetic procedures for obtaining this compound and its precursors.
Protocol 1: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve (3,5-dichlorophenyl)hydrazine in ethanol.
-
Addition of Reagent: To the stirred solution, add (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified. Add water to the solid and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over sodium sulfate, and distill to obtain the desired product.
Protocol 2: Hydrolysis to 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid[2]
-
Reaction Setup: To a 2 L four-neck flask equipped with a mechanical stirrer and condenser, add ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (30 g, 0.085 mol) and ethanol (300 mL).
-
Hydrolysis: Add a solution of lithium hydroxide in water and stir the mixture.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture with a suitable acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to yield the product.
Protocol 3: Amide Formation to Yield 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives[2]
-
Reaction Setup: In a flask, dissolve 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in tetrahydrofuran (THF).
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (HOBt), and triethylamine (TEA).
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature until completion. After workup, the crude product is purified by column chromatography.
Protocol 4: Synthesis of 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamides via [3+2] Cyclocondensation[1]
-
Reaction Setup: In a round-bottom flask, combine 1,1,1-trifluoro-4-methoxy-3-alken-2-one and semicarbazide hydrochloride in ethanol.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress is monitored by TLC.
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and the product is isolated and purified, often yielding the 3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-1-carboxamide intermediate.
-
Aromatization: The intermediate can be aromatized to the desired 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamide by heating, sometimes with an acid or base catalyst.
Logical Relationships and Workflows
The following diagram illustrates the decision-making process and workflow for the synthesis of the target compound.
Caption: Decision workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyrazole-3-carboxamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, drawing upon established methodologies for related compounds.
Chemical and Physical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₃N₃O | --INVALID-LINK-- |
| Molecular Weight | 179.10 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- |
| Boiling Point | 338.2 ± 42.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.582 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 8.32 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Melting Point | Not readily available | |
| Solubility | Not readily available | |
| LogP | Not readily available |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, adapted from established methods for its derivatives.
Synthesis of this compound
A common route for the synthesis of pyrazole-3-carboxamides involves the amidation of the corresponding pyrazole-3-carboxylic acid or its ester derivative.
1. Hydrolysis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate (if starting from the ester):
-
Reagents: Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, Lithium Hydroxide (LiOH), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
-
2. Amidation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid:
-
Reagents: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid, Thionyl Chloride (SOCl₂) or a coupling agent (e.g., EDC, HATU), Ammonia or an ammonium salt, an appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), and a base (e.g., Triethylamine).
-
Procedure using Thionyl Chloride:
-
Reflux a mixture of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid and thionyl chloride to form the acid chloride.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the resulting acid chloride in a suitable anhydrous solvent like DCM.
-
Add this solution dropwise to a stirred solution of aqueous ammonia at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization Methods
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons. Expected signals would include peaks for the pyrazole ring proton and the amide protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition.
-
Procedure: A solution of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight with high accuracy.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Absorptions: Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-F stretching (trifluoromethyl group).
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Illustrative Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
5-(Trifluoromethyl)pyrazole-3-carboxamide: A Technical Guide
CAS Number: 1276541-94-6[1]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyrazole-3-carboxamide and its derivatives, focusing on their chemical synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this class of compounds.
Core Compound Properties
This compound is a solid at room temperature with a molecular weight of 179.10 g/mol . While detailed physicochemical data for this specific compound is limited in publicly available literature, data for related derivatives provide insights into the general characteristics of this chemical class.
| Property | Value | Source |
| CAS Number | 1276541-94-6 | ChemicalBook[1] |
| Molecular Formula | C5H4F3N3O | Sigma-Aldrich |
| Molecular Weight | 179.10 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Experimental Protocols
General Synthesis of N-substituted 5-(Trifluoromethyl)pyrazole-4-carboxamides
A common synthetic route involves the coupling of a pyrazole-carboxylic acid with an appropriate amine.[2]
Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This intermediate can be synthesized through the condensation of a hydrazine with a β-ketoester bearing a trifluoromethyl group, followed by cyclization.
Step 2: Amide Coupling
-
To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.[2]
Experimental Workflow for Synthesis
Biological Activity and Quantitative Data
Derivatives of this compound have shown significant biological activity across various therapeutic areas, including as anti-inflammatory, antifungal, and anticancer agents.
Anti-inflammatory Activity (COX Inhibition)
Several studies have investigated trifluoromethyl-pyrazole-carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound | Target | IC50 (µM) | Assay | Source |
| Trifluoromethyl-pyrazole derivative 3a | COX-1 | >100 | in vitro COX inhibition assay | [2] |
| Trifluoromethyl-pyrazole derivative 3a | COX-2 | 0.25 | in vitro COX inhibition assay | [2] |
| Trifluoromethyl-pyrazole derivative 3c | COX-1 | >100 | in vitro COX inhibition assay | [2] |
| Trifluoromethyl-pyrazole derivative 3c | COX-2 | 0.18 | in vitro COX inhibition assay | [2] |
Antifungal Activity
These compounds have also demonstrated potent activity against various fungal pathogens.
| Compound | Fungal Strain | EC50 (µg/mL) | Source |
| Pyrazole-carboxamide derivative 7a | Gibberella zeae | 1.8 | [3] |
| Pyrazole-carboxamide derivative 7c | Fusarium oxysporum | 1.5 | [3] |
| Pyrazole-carboxamide derivative 7c | Cytospora mandshurica | 3.6 | [3] |
| Pyrazole-carboxamide derivative 7f | Phytophthora infestans | 6.8 | [3] |
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T1 | A549 (Lung Cancer) | 24.9 | [4] |
| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T4 | A549 (Lung Cancer) | 21.9 | [4] |
| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T6 | A549 (Lung Cancer) | 14.0 | [4] |
| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T7 | A549 (Lung Cancer) | 10.2 | [4] |
Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.
COX-2 Signaling Pathway in Inflammation
Trifluoromethyl-pyrazole derivatives have been identified as selective inhibitors of COX-2.[5] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[6][7][8][9]
MAO-B Signaling Pathway in Neurodegeneration
Certain derivatives have been explored as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[10] Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[10][11]
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anti-inflammatory, antifungal, and anticancer agents warrants further investigation. The synthetic accessibility and the possibility of tuning their biological activity through structural modifications make them attractive candidates for the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and expand upon the promising applications of this chemical scaffold.
References
- 1. This compound | 1276541-94-6 [chemicalbook.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 11. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide. Given the foundational nature of this pyrazole core in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is paramount for the development of novel therapeutics. This document outlines the key synthetic and analytical techniques employed to confirm the molecular structure of this compound and its derivatives.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 5-position and a carboxamide group at the 3-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, making it a common moiety in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₃N₃O | [Generic] |
| Molecular Weight | 179.10 g/mol | [Generic] |
| CAS Number | 1276541-94-6 | [Generic] |
| Appearance | Typically a solid | [Generic] |
Synthesis and Characterization
The synthesis of this compound and its analogues generally follows a multi-step pathway, commencing with the formation of the pyrazole ring, followed by functional group manipulations to introduce the carboxamide moiety.
Experimental Protocol: Synthesis
A common synthetic route involves the initial synthesis of a pyrazole-3-carboxylate ester, followed by hydrolysis to the carboxylic acid and subsequent amidation.
Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate
This intermediate can be synthesized through the cyclocondensation of a suitable trifluoromethyl-containing precursor with a hydrazine equivalent. The resulting ester is a key building block for further derivatization.[1]
Step 2: Hydrolysis to 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water, followed by acidification.[2]
Step 3: Amidation to this compound
The carboxylic acid is then coupled with an ammonia source to form the primary amide. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine or an activator like 4-dimethylaminopyridine (DMAP).[3]
Spectroscopic Data and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the amide protons. The pyrazole CH proton would appear as a singlet, typically in the aromatic region. The amide (-CONH₂) protons would likely appear as a broad singlet, and the pyrazole N-H proton would also be a broad singlet, with chemical shifts that can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will show signals for the three distinct pyrazole ring carbons, the carboxamide carbonyl carbon, and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Representative NMR Data for a Trifluoromethyl-Pyrazole Carboxamide Analogue (Data is for an N-substituted derivative and serves as an example)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~10.5 | s | -CONH- (Amide) |
| ~8.4 | m | Aromatic protons | |
| ~7.9 | m | Aromatic protons | |
| ~6.3 | s | Pyrazole C4-H | |
| ¹³C NMR | ~161.0 | - | C=O (Amide) |
| ~148.4 | - | Pyrazole C5-CF₃ | |
| ~143.8 | - | Pyrazole C3-CONH | |
| ~121.0 | q, ¹JCF ≈ 268 Hz | -CF₃ | |
| ~98.6 | - | Pyrazole C4 |
Note: Data extracted from studies on N-aryl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides and may vary for the title compound.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, and C-F bonds.
Table 3: Expected Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amide and pyrazole) |
| ~1670 | Strong | C=O stretching (amide I band) |
| ~1620 | Medium | N-H bending (amide II band) |
| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the exact mass of the molecular ion ([M+H]⁺). For C₅H₄F₃N₃O, the calculated exact mass of the protonated molecule is 180.0385. The observation of a mass-to-charge ratio (m/z) very close to this value would confirm the molecular formula.
Crystallographic Data
As of the last update, no public crystallographic data for the parent this compound was found. However, X-ray crystallography of a suitable single crystal would provide unequivocal proof of the structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For related, more complex pyrazole derivatives, crystal structures have been solved, often revealing planar pyrazole rings and specific hydrogen bonding patterns involving the carboxamide group.[3]
Conclusion
The structure elucidation of this compound relies on a synergistic application of synthetic chemistry and spectroscopic analysis. A logical synthetic pathway provides the material for analysis by NMR, IR, and mass spectrometry. Together, these techniques provide unambiguous evidence for the connectivity and functional groups of the molecule, confirming its identity. This foundational knowledge is critical for its application in further research and development in the pharmaceutical and agrochemical industries.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyrazole-3-carboxamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways.
Core Molecular Data
This compound is a white solid at room temperature. Its core structure consists of a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group. The trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity to biological targets.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₃N₃O | |
| Molecular Weight | 179.10 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |
| CAS Number | 1276541-94-6 | [1] |
Synthetic and Analytical Protocols
The synthesis of pyrazole-carboxamide derivatives can be achieved through various established methodologies. A common approach involves the cyclocondensation of a β-ketoester with a hydrazine, followed by amidation of the resulting pyrazole-carboxylate ester.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the synthesis of similar pyrazole derivatives.
Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)pyrazole-3-carboxylate
-
To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(trifluoromethyl)pyrazole-3-carboxylate.
Step 2: Amidation to this compound
-
Dissolve ethyl 5-(trifluoromethyl)pyrazole-3-carboxylate in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton and the amide protons.
-
¹³C NMR: The carbon NMR will display signals for the carbons of the pyrazole ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the carbonyl carbon of the amide.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the CF₃ group.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 180.04.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide and pyrazole, C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.
Biological Activity and Signaling Pathways
Pyrazole-carboxamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] These activities often stem from their ability to inhibit specific enzymes or modulate signaling pathways.
Derivatives of pyrazole-carboxamide have been identified as potent inhibitors of several key enzymes, including:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.[3]
-
Succinate Dehydrogenase (SDH): SDH inhibitors are utilized as fungicides in agriculture.[4]
-
Kinases: Various pyrazole derivatives have been shown to inhibit protein kinases, such as FLT3, which are often dysregulated in cancer.[5]
The inhibition of these targets can have profound effects on cellular signaling. For instance, inhibition of kinases like FLT3 can disrupt downstream pathways crucial for cancer cell proliferation and survival.
Below is a diagram illustrating a generalized signaling pathway that can be targeted by pyrazole-carboxamide derivatives, leading to an anti-cancer effect.
Caption: Generalized signaling cascade initiated by a receptor tyrosine kinase and potential inhibition by this compound.
Experimental Workflow
The development and evaluation of this compound as a potential therapeutic agent involves a structured workflow, from initial synthesis to biological testing.
Caption: A typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
References
- 1. This compound | 1276541-94-6 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key scaffold in medicinal chemistry. The document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate the selection of an optimal synthetic strategy. Additionally, it includes diagrams of the synthetic pathways and a relevant biological signaling pathway where pyrazole derivatives have shown activity.
Synthetic Strategies and Starting Materials
The synthesis of this compound and its precursors can be broadly categorized into two main approaches:
-
Classical Cyclocondensation Reactions: This is the most common and versatile method, typically involving the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a suitable dipolarophile.
The final step in the synthesis of the target carboxamide is typically the amidation of a pyrazole-3-carboxylic acid or its corresponding ester.
Key Starting Materials:
-
Trifluoromethylated 1,3-Dicarbonyl Compounds:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
4,4,4-Trifluoro-1-arylbutan-1,3-diones
-
Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate
-
-
Hydrazine Derivatives:
-
Hydrazine hydrate
-
Arylhydrazines (e.g., phenylhydrazine)
-
Methylhydrazine
-
-
Other Key Reagents for Cycloaddition:
-
Chalcones
-
Hydrazonoyl bromides (as nitrile imine precursors)
-
Experimental Protocols and Data
This section outlines detailed experimental procedures for the synthesis of key intermediates and the final product, this compound.
Route 1: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
This route is a straightforward method to produce the core pyrazole ring system.
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
-
Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate.
-
Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1-1.2 eq) is added dropwise at room temperature. The reaction mixture is then typically heated to reflux for several hours. After cooling, the product can be isolated by filtration or extraction.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine Hydrate | Ethanol | Reflux | 2-6 h | 70-90% |
Step 2: Conversion to 5-(Trifluoromethyl)pyrazole-3-carboxylic Acid
This step often involves halogenation followed by hydrolysis.
Step 3: Amidation to this compound
-
Reaction: The pyrazole-3-carboxylic acid is coupled with an ammonia source or an amine in the presence of a coupling agent.
-
Protocol: To a solution of 5-(trifluoromethyl)pyrazole-3-carboxylic acid (1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU is added, followed by an amine (e.g., ammonia, or a primary/secondary amine) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion.
-
Quantitative Data:
| Reactant 1 | Amine Source | Coupling Agent | Solvent | Yield |
| 5-(Trifluoromethyl)pyrazole-3-carboxylic acid | Ammonia | EDC/HOBt | DMF | 80-95% |
Route 2: Synthesis from Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate
This route provides direct access to the pyrazole-4-carboxylate ester, which can then be hydrolyzed and amidated.
Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Reaction: Condensation of ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate with an arylhydrazine.[1]
-
Protocol: A mixture of (3,5-dichlorophenyl)hydrazine (1 eq) and (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (1 eq) is refluxed in ethanol. The reaction involves condensation followed by cyclization to afford the ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |
| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | Reflux | 85%[1] |
Step 2: Hydrolysis to 5-(Trifluoromethyl)pyrazole-3-carboxylic Acid
-
Protocol: The resulting ester is hydrolyzed using a base such as lithium hydroxide in a solvent mixture like ethanol/water.[1]
Step 3: Amidation to this compound
-
Protocol: The resulting carboxylic acid is then subjected to amidation as described in Route 1, Step 3.
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Biological Context: Relevant Signaling Pathway
Pyrazole-containing compounds are known to modulate various biological pathways, making them attractive for drug development. One such pathway is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is crucial in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway.
The anticancer activity of pyrazole derivatives is often attributed to their ability to target specific proteins like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK), thereby interfering with tumor growth and proliferation.[2] Furthermore, the anti-inflammatory action of pyrazole-containing compounds can be manifested through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key transcription factor that regulates the expression of inflammatory genes.[2]
References
Spectroscopic Data and Experimental Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents characteristic spectroscopic values derived from analogous structures and detailed experimental protocols for obtaining such data.
Molecular Structure and Properties
-
Chemical Name: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
-
Molecular Formula: C₅H₄F₃N₃O
-
Molecular Weight: 179.10 g/mol
-
CAS Number: 1276541-94-6[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for pyrazole derivatives and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | s | 1H | Pyrazole C4-H |
| ~7.5 - 8.0 | br s | 2H | -CONH₂ |
| ~13.0 - 14.0 | br s | 1H | Pyrazole N1-H |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (Carboxamide) |
| ~140 - 150 | Pyrazole C3 |
| ~135 - 145 (q) | Pyrazole C5 (coupled to -CF₃) |
| ~118 - 125 (q) | -CF₃ |
| ~100 - 110 | Pyrazole C4 |
Table 3: Predicted ¹⁹F NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~ -60 to -70 | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands (Solid State, e.g., KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amide and pyrazole) |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| 1580 - 1400 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| 1300 - 1100 | Strong | C-F stretching (-CF₃) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular Ion) |
| 162 | [M - NH₃]⁺ |
| 151 | [M - CO]⁺ |
| 110 | [M - CONH₂ - F]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, with a typical proton operating frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR: Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A typical spectral width for trifluoromethyl groups is appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
The mixture should be homogenous and finely powdered.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3] Further dilute this stock solution to the low µg/mL or ng/mL range.[3]
-
For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution in a volatile solvent compatible with the GC system.
-
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (EI Mode):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC column).
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[4]
-
The detector records the abundance of each ion.
-
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structural validation.
References
physical properties of trifluoromethyl-substituted pyrazoles
An In-depth Technical Guide on the Physical Properties of Trifluoromethyl-Substituted Pyrazoles
Introduction
Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring dramatically alters the molecule's physical and chemical properties.[1][2] The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity to target proteins, and membrane permeability, making these compounds highly valuable in drug design.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to their synthesis and characterization.
Core Physicochemical Properties
The introduction of the trifluoromethyl group significantly influences the fundamental physicochemical properties of the pyrazole scaffold. This group generally increases lipophilicity and acidity while affecting melting and boiling points based on overall structural changes.
Acidity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of the pyrazole N-H proton compared to its non-fluorinated analogues. The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.[3] For instance, a comparison between SF5- and CF3-substituted indoles showed that the electron-withdrawing nature of these groups significantly impacts acidity, with the SF5 group being even more electron-withdrawing than CF3. A study on 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles involved the determination of their pKa values as part of a comprehensive characterization.[4]
Table 1: Acidity of Selected Trifluoromethyl-Substituted Pyrazoles
| Compound | pKa | Notes |
|---|---|---|
| 3,4-Bis(trifluoromethyl)pyrazole | Data not specified in abstract | pKa values were determined.[4] |
| 3,4,5-Tris(trifluoromethyl)pyrazole | Data not specified in abstract | pKa values were determined.[4] |
| 2-CF3-indole (for comparison) | 26.76 (in MeCN) | Demonstrates the acidifying effect of the CF3 group. |
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The CF3 group is known to be highly lipophilic, and its incorporation generally increases the logP value of the parent molecule.
Table 2: Lipophilicity of Selected Trifluoromethyl-Substituted Compounds
| Compound | logP | Notes |
|---|---|---|
| 2-CF3-indole (for comparison) | 3.5 ± 0.2 | The CF3 group contributes significantly to lipophilicity. |
| Various CF3-Pyrazoles | To be determined | This value is a key parameter for assessing drug-likeness. |
Melting and Boiling Points
The melting point and boiling point are fundamental physical properties that provide information about a compound's purity and the strength of its intermolecular forces.[5] The introduction of a CF3 group can alter these properties through changes in molecular weight, polarity, and crystal packing efficiency. Specific melting point data is often reported in synthetic chemistry literature as part of the characterization of newly synthesized compounds.
Table 3: Melting and Boiling Points of Pyrazole Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| Pyrazole (unsubstituted) | 67-70 | 186-188 |
| Various CF3-Pyrazoles | Compound-specific | Compound-specific |
Experimental Protocols
Accurate determination of physicochemical properties is essential for research and development. The following are standard methodologies for key experiments.
Melting Point Determination
The melting point is a primary indicator of a compound's purity.[6] A sharp melting range suggests high purity.
-
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation : A small amount of the finely powdered, dry trifluoromethyl-substituted pyrazole is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus next to a calibrated thermometer.[5]
-
Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[5]
-
Observation : The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting range is reported as T1-T2.
-
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at various pH levels.[3][6]
-
Methodology: Potentiometric Titration
-
Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture) to a known concentration.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M KOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Computational tools can also be used for reliable pKa prediction.[3]
-
LogP Determination
The octanol-water partition coefficient (logP) measures a compound's lipophilicity.
-
Methodology: HPLC Method
-
Principle : The logP value is determined by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of a series of standard compounds with known logP values.[5]
-
System Setup : A reverse-phase column (e.g., C18) is used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Analysis : The retention time of the trifluoromethyl-substituted pyrazole is measured.
-
Calculation : A calibration curve is created by plotting the known logP values of the standard compounds against their retention times. The logP of the target compound is then interpolated from its retention time using this curve.[5]
-
Visualized Workflows
Diagrams are essential for illustrating complex processes in synthesis and analysis. The following workflows are presented in the DOT language for use with Graphviz.
Generalized Synthesis of Trifluoromethyl-Pyrazoles
Several common synthetic routes are used to produce trifluoromethyl-substituted pyrazoles, with the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative being a classic approach.[7][8] Another powerful method is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles.[9][10]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been extensively investigated and developed into successful therapeutic agents for a variety of diseases, demonstrating their significance in drug discovery.[1][2] This guide provides a technical overview of the principal biological activities of pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, complete with quantitative data, experimental protocols, and pathway visualizations.
Anticancer Activity
Pyrazole derivatives exhibit potent anticancer activity through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4] Several pyrazole-containing drugs, such as Ruxolitinib and Crizotinib, are FDA-approved kinase inhibitors for treating various cancers.[5]
The antiproliferative effects are often evaluated against a panel of human cancer cell lines, with efficacy measured by the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data: Anticancer Activity
| Compound Class/Example | Target / Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~0.003 (nM for enzyme) | Kinase Inhibition | [5] |
| Pyrazolo[1,5-a]pyrimidines | MCF-7, A549, HeLa | Micro- to nano-molar range | Antiproliferative | [3] |
| 5-Alkylated selanyl-1H-pyrazoles | HepG2 (Liver Cancer) | 13.85 - 15.98 | Dual EGFR/VEGFR-2 Inhibition | [3] |
| Pyrazolo[3,4-b]pyridines | HepG2, MCF-7, HeLa | 3.11 - 4.91 | Cytotoxicity, DNA Binding | [3] |
| Pyrazole-based Bcr-Abl Inhibitor | K562 (Leukemia) | 0.27 | Bcr-Abl Kinase Inhibition | [6] |
| Pyrazole Chalcones | MCF-7 (Breast Cancer) | 5.8 | Antiproliferative | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for 48-72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: MTT Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyrazole-3-carboxamide is a valuable intermediate in the synthesis of novel fungicides. The pyrazole carboxamide scaffold is a well-established pharmacophore in agrochemicals, primarily targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. Inhibition of SDH disrupts the fungal cell's energy production, leading to effective control of a broad spectrum of plant pathogenic fungi. The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final fungicidal compound.
These application notes provide detailed protocols for the synthesis of fungicidal derivatives from this compound, methods for evaluating their antifungal activity, and an overview of their mechanism of action.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to the cessation of ATP production and ultimately, fungal cell death.
Synthesis of Fungicidal Derivatives
The general synthetic route to obtaining fungicidal N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamides involves a two-step process starting from 5-(trifluoromethyl)pyrazole-3-carboxylic acid.
Protocol 1: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride, a reactive intermediate for the subsequent amidation reaction.
Materials:
-
5-(Trifluoromethyl)pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 5-(trifluoromethyl)pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-(trifluoromethyl)pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamides
This protocol details the amidation reaction between the acid chloride and a selected amine to produce the final fungicidal compound.
Materials:
-
5-(Trifluoromethyl)pyrazole-3-carbonyl chloride
-
Substituted amine (e.g., substituted aniline, benzylamine) (1.0-1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq) as a base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM in a round-bottom flask and cool the mixture in an ice bath.
-
Add a solution of crude 5-(trifluoromethyl)pyrazole-3-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamide.
Antifungal Activity Evaluation
The in vitro antifungal activity of the synthesized compounds is typically evaluated using a mycelial growth inhibition assay.
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Acetone or Dimethyl sulfoxide (DMSO) as a solvent
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Commercial fungicide (e.g., Boscalid, Fluxapyroxad) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in acetone or DMSO.
-
Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations in the PDA medium.
-
Add the appropriate volume of each dilution to molten PDA medium (cooled to approximately 45-50 °C) to obtain the final test concentrations. Pour the amended PDA into sterile Petri dishes. An equal amount of solvent is added to the control plates.
-
Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Seal the Petri dishes with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colonies in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) for each compound by probit analysis of the inhibition data.
Quantitative Data Presentation
The following tables present representative antifungal activity data for pyrazole carboxamide fungicides structurally related to derivatives of this compound. This data is provided to illustrate the potential efficacy of this class of compounds.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Representative Pyrazole Carboxamide Derivatives
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) |
| Derivative A | Rhizoctonia solani | 0.74 | Boscalid | 0.98 |
| Botrytis cinerea | 1.25 | Boscalid | 1.52 | |
| Sclerotinia sclerotiorum | 0.55 | Boscalid | 0.68 | |
| Derivative B | Fusarium graminearum | 2.10 | Fluxapyroxad | 1.85 |
| Alternaria alternata | 3.50 | Fluxapyroxad | 2.90 | |
| Derivative C | Gibberella zeae | 1.80 | Penthiopyrad | 2.50 |
| Fusarium oxysporum | 1.50 | Penthiopyrad | 2.10 |
Note: The data presented are illustrative and based on published results for structurally similar pyrazole carboxamide fungicides. Actual EC₅₀ values for derivatives of this compound will need to be determined experimentally.
Conclusion
This compound serves as a promising intermediate for the development of novel SDHI fungicides. The synthetic protocols provided offer a reliable pathway to a diverse range of potential fungicidal compounds. The in vitro antifungal assay protocol allows for the effective screening and evaluation of these new chemical entities. The established mechanism of action and the potential for broad-spectrum activity make this class of compounds a continued focus for research and development in the agrochemical industry.
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive and detailed protocol for the synthesis of pyrazole carboxamides, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocol outlines the most common synthetic strategy, involving the initial construction of a pyrazole carboxylic acid core followed by an amide coupling reaction.
Introduction
Pyrazole carboxamides are a prominent scaffold in numerous pharmaceuticals and agrochemicals. Their synthetic versatility allows for the introduction of a wide array of substituents, enabling the fine-tuning of their pharmacological properties. This document details a robust and widely applicable laboratory-scale protocol for their preparation.
General Synthetic Strategy
The most prevalent and flexible approach to pyrazole carboxamide synthesis involves a two-stage process.[1] The first stage is the construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This is often achieved through a cyclocondensation reaction, such as the Knorr pyrazole synthesis, between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] The subsequent stage involves the coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide.[1]
An alternative, though less common, strategy involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamides via the pyrazole ring construction followed by amidation strategy.
Caption: General workflow for pyrazole carboxamide synthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of pyrazole carboxamides.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester
This protocol describes the synthesis of a pyrazole-carboxylate ester via a cyclocondensation reaction.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydrazine derivative in ethanol.[1]
-
Add a catalytic amount of glacial acetic acid to the solution.[1]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[1]
-
Upon completion, allow the mixture to cool to room temperature.[1]
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[1]
-
If the crude product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[1]
Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester to Pyrazole-Carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[1]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[1]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Stir the mixture in the ice bath for an additional 30 minutes.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]
-
Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid. The product is often pure enough for the next step without further purification.[1]
Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamide
This protocol describes the formation of the amide bond from the pyrazole-carboxylic acid and a desired amine.
Method A: Using Thionyl Chloride
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Acid Chloride Formation: Suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM or THF. Add a catalytic amount of DMF. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[1]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine and a base such as triethylamine in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1] Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[1]
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method B: Using Peptide Coupling Reagents
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)
-
Base (e.g., DIPEA, TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.
-
Add the amine, coupling reagent, and base to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazole carboxamides, compiled from various literature sources.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole Ester Synthesis | Hydrazine derivative, β-Ketoester | Ethanol, Acetic acid | Reflux (~80) | 2-6 | Varies | [1] |
| Ester Hydrolysis | Pyrazole-carboxylate ester | LiOH or NaOH, THF/Water | Room Temp or 40-50 | 4-12 | High | [1] |
| Amide Coupling (SOCl₂) | Pyrazole-carboxylic acid, Amine | SOCl₂, DCM, TEA | 0 to Room Temp | 2-16 | Good to Excellent | [1] |
| Amide Coupling (EDC/HOBT) | p-Nitrobenzoic acid, Amine | EDC, HOBT, DMF | Room Temp | 24 | Not specified | |
| Amide Coupling (Chalcone route) | Chalcone, Semicarbazide hydrochloride | Methanol, HCl | Reflux | 3-4 | Good | [2] |
Conclusion
The protocols described in this application note provide a reliable and versatile framework for the laboratory synthesis of pyrazole carboxamides. By following these detailed procedures, researchers can efficiently access a wide range of these valuable compounds for further investigation in drug discovery and development programs. The choice of specific reagents and conditions may require optimization depending on the specific substrates used.
References
Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(trifluoromethyl)pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[1] This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for synthesis and biological evaluation, and quantitative data on the activity of various derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory Agents: As inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[2][3][4]
-
Antifungal Agents: By targeting enzymes essential for fungal survival, such as succinate dehydrogenase (SDH).[5][6]
-
Anticancer Agents: Showing cytotoxic effects against various cancer cell lines.[4][6]
-
Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10]
-
Nematicidal Agents: Demonstrating efficacy against root-knot nematodes.[11]
-
Carbonic Anhydrase Inhibitors: A class of drugs with various therapeutic uses.[12]
-
Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis.[13]
Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives from cited literature.
Table 1: Cyclooxygenase (COX) Inhibition Data [2][4]
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| 3b | COX-1 | 0.46 | 8.30 |
| COX-2 | 3.82 | ||
| 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| Ketoprofen | COX-1 | 0.78 | 0.21 |
| COX-2 | 0.164 |
Table 2: Antifungal Activity (Succinate Dehydrogenase Inhibition) [5]
| Compound | Target Fungi | EC50 (µg/mL) | SDH IC50 (µg/mL) |
| 7a | Gibberella zeae | 1.8 | - |
| 7c | Fusarium oxysporum | 1.5 | - |
| Cytospora mandshurica | 3.6 | - | |
| 7f | Phytophthora infestans | 6.8 | 6.9 |
| 4c | - | - | 12.5 |
| 5f | - | - | 135.3 |
| Penthiopyrad | - | - | 223.9 |
Table 3: Anticancer Activity [4][6]
| Compound | Cell Line | IC50 (µM) |
| 3a | Caco-2 | 43.01 |
| MCF-7 | 58.04 | |
| Hep3B | - | |
| HepG2 | - | |
| T1 | A549 | 24.9 |
| T4 | A549 | 21.9 |
| T6 | A549 | 14.0 |
| T7 | A549 | 10.2 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are exerted through their interaction with specific signaling pathways.
Cyclooxygenase (COX) Inhibition Pathway
As anti-inflammatory agents, these compounds inhibit COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Succinate Dehydrogenase (SDH) Inhibition Pathway
In fungi, these compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH, or Complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production.[5][6]
Caption: Inhibition of Succinate Dehydrogenase (SDH).
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of a hydrazine derivative with a trifluoromethyl-containing β-ketoester or equivalent, followed by amidation.[2][4][14]
Caption: General synthetic workflow.
Protocol: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate [14]
-
Reaction Setup: In a reaction vessel, combine (3,5-dichlorophenyl)hydrazine and (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate.
-
Solvent: Add ethanol as the solvent.
-
Reaction Conditions: Heat the mixture to reflux. The reaction involves a condensation followed by cyclization.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Add water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be done by column chromatography or recrystallization.
Protocol: Hydrolysis to Carboxylic Acid [14]
-
Reaction Setup: Dissolve the ethyl ester derivative in ethanol.
-
Reagent: Add a solution of lithium hydroxide.
-
Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete.
-
Work-up: Acidify the reaction mixture to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.
Protocol: Amide Formation [14]
-
Reaction Setup: To a solution of the pyrazole-4-carboxylic acid in a suitable solvent (e.g., tetrahydrofuran), add the desired amine.
-
Coupling Agents: Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator like Hydroxybenzotriazole (HOBt).
-
Base: Add a base, for example, triethylamine, to neutralize the acid formed.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete.
-
Purification: Purify the final carboxamide derivative using standard techniques like column chromatography.
In Vitro COX Inhibition Assay Protocol[2][4]
This protocol is a general guideline based on commercially available COX inhibition assay kits.
-
Reagents and Preparation:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., a colorimetric or fluorometric probe)
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
In Vitro Antifungal Susceptibility Testing Protocol[8][9]
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Media and Inoculum Preparation:
-
Prepare a suitable broth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
Prepare a standardized inoculum of the test fungus from a fresh culture.
-
-
Assay Procedure:
-
Serially dilute the test compounds in the broth medium in a 96-well microplate.
-
Add the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Conclusion
The this compound scaffold is a versatile and potent core for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an area of significant interest for ongoing and future drug discovery efforts. The protocols and data presented here serve as a valuable resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jocpr.com [jocpr.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols: Insecticidal Properties of Pyrazole Amide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insecticidal properties of pyrazole amide scaffolds, a significant class of compounds in modern pest management. This document details their mechanism of action, structure-activity relationships, and includes protocols for their synthesis and biological evaluation.
Introduction to Pyrazole Amide Insecticides
Pyrazole amide derivatives have emerged as a cornerstone in the development of novel insecticides due to their high efficacy, broad-spectrum activity, and, in many cases, favorable safety profiles for non-target organisms.[1][2][3][4][5][6] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for extensive chemical modification to optimize insecticidal potency and spectrum.[1][5][6] The amide linkage is a crucial pharmacophore that contributes significantly to the biological activity of these compounds.[1][5][6] Commercially successful insecticides such as chlorantraniliprole, cyantraniliprole, and fipronil feature the pyrazole amide scaffold, underscoring its importance in agricultural chemistry.[2][5]
Mechanism of Action
Pyrazole amide insecticides primarily exert their effects by disrupting the nervous and muscular systems of insects. The two main molecular targets identified are the ryanodine receptor (RyR) and the gamma-aminobutyric acid (GABA) receptor.[2][5]
Ryanodine Receptor (RyR) Activation
A major class of pyrazole amide insecticides, including the diamides like chlorantraniliprole, function as potent activators of insect RyRs.[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][7] Upon binding of the insecticide, the RyR channel becomes persistently activated, leading to an uncontrolled release of intracellular calcium stores.[8] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.[7][8] Notably, these compounds often exhibit high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable toxicological profile.[1][2]
GABA Receptor Antagonism
Another class of pyrazole amides, exemplified by fipronil, acts as non-competitive antagonists of the insect GABA receptor.[9][10][11] The GABA receptor is a ligand-gated chloride ion channel that plays a crucial role in inhibitory neurotransmission.[10][12] By binding to a site within the chloride channel, these insecticides block the influx of chloride ions that would normally occur upon GABA binding.[12] This inhibition of the inhibitory signal leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.[10]
Quantitative Insecticidal Activity
The insecticidal efficacy of pyrazole amide scaffolds varies significantly depending on the specific chemical substitutions and the target insect species. The following tables summarize representative quantitative data from the literature.
Table 1: Insecticidal Activity (LC50) of Pyrazole Amide Derivatives against Various Pests
| Compound | Target Pest | LC50 (µg/mL) | Reference |
| Fipronil | Aulacophora foveicollis | 6.822 (24h) | [4] |
| Fipronil | Aulacophora foveicollis | 4.608 (48h) | [4] |
| Cyantraniliprole | Aulacophora foveicollis | 14.793 (24h) | [4] |
| Cyantraniliprole | Aulacophora foveicollis | 10.128 (48h) | [4] |
| Schiff base pyrazole 3f | Termites | 0.001 | [13][14] |
| Schiff base pyrazole 3d | Termites | 0.006 | [13][14] |
| Fipronil (Reference) | Termites | 0.038 | [13][14] |
| Amino acid-pyrazole 6h | Locusts | 47.68 | [13][14] |
| Fipronil (Reference) | Locusts | 63.09 | [13][14] |
Table 2: Mortality Rates of Pyrazole Amide Derivatives at Fixed Concentrations
| Compound(s) | Target Pest | Concentration (mg/L) | Mortality (%) | Reference |
| Compounds 43-46 | Mythimna separata | 20 | >80.0 | [5] |
| Compounds 8b, 8f, 8g, 8j, 8k, 8n, 8o | Diamondback moth | 10 | 50-95 | [15] |
| Compounds 8i, 8l, 8m | Spider mite | 100 | 30-90 | [15] |
| Various derivatives | Plutella xylostella | 5 | Notable Control | [16] |
| Various derivatives | Helicoverpa armigera | 10 | Notable Control | [16] |
| Various derivatives | Culex pipiens pallens | 0.25 | Notable Control | [16] |
| Ten novel compounds | Oriental armyworm | 500 | 60-100 | [17] |
| Two novel compounds | Oriental armyworm | 100 | 70-100 | [17] |
| One novel compound | Oriental armyworm | 20 | 50 | [17] |
| One novel compound | Aphis medicaginis | 500 | 100 | [17] |
Experimental Protocols
General Synthesis of Pyrazole-5-Carboxamides
This protocol outlines a common synthetic route for preparing pyrazole-5-carboxamide derivatives, which are precursors to many diamide insecticides.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. insights.sent2promo.com [insights.sent2promo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gpnmag.com [gpnmag.com]
- 9. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 12. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyrazole-3-carboxamide and its derivatives represent a significant class of chemical compounds with broad applications in modern agriculture. The incorporation of a trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of these molecules, making them highly effective as active ingredients in crop protection products.[1] These compounds have been successfully commercialized as insecticides, fungicides, and herbicides, demonstrating diverse modes of action against a wide spectrum of agricultural pests.[2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound derivatives in crop protection.
Physicochemical Properties
While specific derivatives will have unique properties, the core structure of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide has the following characteristics:
| Property | Value |
| Molecular Formula | C₅H₄F₃N₃O |
| Molecular Weight | 179.10 g/mol |
| Appearance | Typically a solid |
(Data sourced from Sigma-Aldrich[4])
Applications in Crop Protection
Derivatives of this compound are utilized across three main categories of crop protection:
-
Insecticides: These compounds are particularly effective against lepidopteran pests, with some exhibiting broad-spectrum activity against dipterous insects as well.[5]
-
Fungicides: As potent inhibitors of succinate dehydrogenase (SDHI), these molecules disrupt the mitochondrial respiration of pathogenic fungi, leading to their death.[2][6][7]
-
Herbicides: Certain derivatives have shown excellent herbicidal activity against both monocotyledonous and dicotyledonous weeds, often by inhibiting carotenoid biosynthesis.[1]
Quantitative Data Summary
The efficacy of various this compound derivatives has been quantified in numerous studies. The following tables summarize key performance data.
Table 1: Insecticidal Activity
| Compound ID | Target Pest | Concentration | Activity (%) | Reference |
| 6b | Plutella xylostella | 200 µg/mL | 100% | [5] |
| 6e | Plutella xylostella | 200 µg/mL | 100% | [5] |
| 6b | Culex pipiens pallens | 2 µg/mL | 100% | [5] |
| 6e | Culex pipiens pallens | 2 µg/mL | 100% | [5] |
| 6b | Mythimna separata | 200 µg/mL | 100% | [5] |
| 6e | Mythimna separata | 200 µg/mL | 100% | [5] |
| IA-8 | Mythimna separata | Not Specified | Comparable to Fluralaner | [8][9] |
Table 2: Fungicidal Activity (EC₅₀ Values)
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [3] |
| SCU2028 | Rhizoctonia solani | 0.022 | [10] |
Table 3: Herbicidal Activity
| Compound Derivative | Target Weed | Dosage/Concentration | Efficacy | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 750 g a.i. ha⁻¹ (post-emergence) | Excellent | [1] |
| Various 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Various green weeds | 100 mg/L | Bleaching activity | [1] |
Signaling Pathways and Modes of Action
Insecticidal Mode of Action: Ryanodine Receptor (RyR) Modulation
A primary insecticidal mechanism for pyrazole-5-carboxamides, such as the commercialized chlorantraniliprole, is the modulation of insect ryanodine receptors (RyRs).[5] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Binding of the carboxamide leads to uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately, death of the insect.
Caption: Insecticidal action via Ryanodine Receptor (RyR) activation.
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][6] They target Complex II of the mitochondrial electron transport chain, blocking the conversion of succinate to fumarate. This disruption halts ATP production, leading to energy depletion and fungal cell death.[7]
Caption: Fungicidal action via Succinate Dehydrogenase (SDH) inhibition.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for evaluating the efficacy of pyrazole carboxamide derivatives.
Protocol 1: In Vitro Fungicidal Activity Assay (Mycelium Growth Inhibition)
Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound against a target phytopathogenic fungus.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Target fungal species (e.g., Rhizoctonia solani)[3]
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., ≤1%).
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: After the mycelium in the control plate has grown to nearly fill the plate (typically 3-5 days), measure the diameter of the fungal colony in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
EC₅₀ Determination: Use probit analysis or log-dose response curves to calculate the EC₅₀ value from the inhibition data.
Protocol 2: Insecticidal Activity Assay (Leaf-Dip Bioassay)
Objective: To assess the contact and/or ingestion toxicity of a test compound against a target insect pest, such as Plutella xylostella (diamondback moth).[5]
Materials:
-
Test compound
-
Acetone or other suitable solvent
-
Triton X-100 or similar surfactant
-
Cabbage or other host plant leaves
-
Target insect larvae (e.g., 3rd instar)
-
Petri dishes lined with filter paper
-
Ventilated containers for rearing
Procedure:
-
Solution Preparation: Dissolve the test compound in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of test concentrations (e.g., 200, 100, 50 µg/mL). A control solution should contain only the solvent and surfactant at the same concentration.
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry completely.
-
Bioassay Setup: Place one treated leaf into a petri dish lined with moistened filter paper.
-
Insect Introduction: Carefully transfer a known number of insect larvae (e.g., 10-15) onto the treated leaf in each petri dish.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25±1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
General Experimental Workflow
The development and evaluation of a new pyrazole carboxamide derivative for crop protection typically follows a structured workflow from synthesis to efficacy testing.
Caption: General workflow for agrochemical discovery and evaluation.
Conclusion
This compound derivatives are a versatile and potent class of molecules for crop protection. Their diverse modes of action against insects, fungi, and weeds make them valuable tools for integrated pest management programs. The protocols and data presented here provide a foundational resource for researchers and professionals engaged in the development and application of novel agrochemicals. Further research focusing on structure-activity relationships (SAR) and resistance management will continue to enhance the utility and sustainability of these important compounds in agriculture.[2]
References
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antimicrobial Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatile pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This document provides detailed protocols for the synthesis of pyrazole derivatives, followed by standardized methods for screening their antimicrobial activity.
Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing pyrazole derivatives involves the cyclization of chalcones with hydrazine derivatives.[3][4] Chalcones, or α,β-unsaturated ketones, are readily prepared via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.
Protocol 1: Synthesis of Chalcone Precursors
This protocol outlines the base-catalyzed Claisen-Schmidt condensation to form a chalcone.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (50 mL)
-
Sodium hydroxide (20 mmol)
-
Stirring apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in 30 mL of ethanol in a flask.
-
Prepare a solution of sodium hydroxide (20 mmol) in 20 mL of water and add it dropwise to the ethanolic solution of the carbonyl compounds while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A precipitate of the chalcone will form. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterize the synthesized chalcone using appropriate spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the cyclization of a chalcone with hydrazine hydrate to yield a pyrazole derivative.
Materials:
-
Synthesized chalcone (5 mmol)
-
Hydrazine hydrate (10 mmol)
-
Glacial acetic acid (20 mL) or Ethanol (30 mL) with a catalytic amount of acetic acid
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL) or ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
If using ethanol, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid pyrazole derivative will precipitate out. Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole derivative.
-
Characterize the final product using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.
Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole derivatives.
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized pyrazole derivatives can be evaluated using standard in vitro methods such as the agar well diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.[5][6]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), Candida albicans, Aspergillus niger (Fungal))
-
Synthesized pyrazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs as positive controls
-
Solvent (e.g., DMSO) as a negative control
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile nutrient agar or Mueller-Hinton agar plates.
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.
-
Aseptically punch wells of 6 mm diameter into the agar plate using a sterile cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of the synthesized pyrazole derivative solution into the designated wells.
-
Similarly, add the standard antibiotic/antifungal and the solvent control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible microbial growth.[7][8][9][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Cultures of test microorganisms
-
Synthesized pyrazole derivatives (stock solutions)
-
Standard antimicrobial drugs
-
Sterile pipettes and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the pyrazole derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except for the sterility control well) with 10 µL of the diluted microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Data Presentation
The quantitative data obtained from the antimicrobial screening should be summarized in clear and structured tables for easy comparison.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) |
| Pyrazole-1 | 62.5 | 125 | 250 | 125 |
| Pyrazole-2 | 31.25 | 62.5 | 125 | 62.5 |
| Pyrazole-3 | 0.25 | 1 | 0.5 | 1 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 0.5 |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| Pyrazole-1 | 250 | >500 |
| Pyrazole-2 | 125 | 250 |
| Pyrazole-3 | 2 | 1 |
| Clotrimazole | 1 | 2 |
Note: The data presented in these tables are examples and should be replaced with actual experimental results.[1][12][13][14]
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that pyrazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes.[14] One of the key targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[15][16][17][18] By inhibiting DNA gyrase, pyrazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.
Proposed Signaling Pathway for DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Conclusion
This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of novel pyrazole derivatives. The detailed protocols and data presentation guidelines are intended to facilitate research and development in the quest for new and effective antimicrobial agents. The elucidation of the mechanism of action, such as the inhibition of DNA gyrase, offers a rational basis for the design of more potent and selective pyrazole-based drugs. Further exploration of the structure-activity relationships of these compounds is crucial for optimizing their therapeutic potential.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hereditybio.in [hereditybio.in]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors. The primary issues often involve the purity of starting materials and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect stoichiometry of reactants can hinder the reaction. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can provide better results than the more commonly used polar protic solvents like ethanol.[2]
-
pH Control: The pH of the reaction mixture can affect the outcome. Acidic conditions may favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: The presence of bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: The purification of my pyrazole product is proving to be difficult. What are some effective purification techniques?
A3: Purification challenges often arise from the presence of closely eluting impurities or side products. Recrystallization and column chromatography are common and effective methods for purifying pyrazole derivatives. If you encounter issues such as the product "oiling out" during recrystallization, it indicates that the solution is supersaturated at that temperature. To address this, you can try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1]
Troubleshooting Guides
Guide 1: Low Yield in Knorr Pyrazole Synthesis
This guide provides a logical workflow for troubleshooting low yields in the Knorr pyrazole synthesis.
Guide 2: Controlling Regioselectivity
The regiochemical outcome of the Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyls is dictated by several factors. This diagram illustrates the key influences on the initial nucleophilic attack by the hydrazine.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | - | 3-5 min | 82-98 |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | 120 | 15 min | 92-99 |
Data sourced from multiple studies comparing synthetic methodologies.[1][3]
Table 2: Optimization of Reaction Conditions for a Three-Component Pyrazole Synthesis
| Entry | Reactant Ratio (Diketone:Hydrazine:Aldehyde) | Solid Support | Power (W) | Time (min) | Yield (%) |
| 1 | 1:1:1 | None | 420 | 10 | 75 |
| 2 | 1.2:1:1 | None | 420 | 10 | 79 |
| 3 | 1.5:1:1 | None | 420 | 10 | 83 |
| 4 | 1.5:1:1 | Alumina | 420 | 10 | 80 |
| 5 | 1.5:1:1 | Silica Gel | 420 | 10 | 78 |
This table illustrates the optimization of reactant ratios and the effect of solid supports in a microwave-assisted, solvent-free synthesis of pyrazolone derivatives.[4]
Experimental Protocols
Protocol 1: Classical Knorr Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate using conventional heating.[5][6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][6]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5][6]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5][6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while continuing to stir for 30 minutes to facilitate the precipitation of the product.[5][6]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[6] The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol describes the rapid cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative using microwave irradiation.[1]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Solvent and Catalyst Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
Issue 1: Formation of a Mixture of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?
A: The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions. Here are some strategies to improve regioselectivity:
-
Solvent Choice: The solvent can have a significant impact on the isomer ratio. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer.
-
pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[1]
-
Temperature: The reaction temperature can also affect the ratio of isomers. It is advisable to run the reaction at a consistent temperature and explore different temperatures to optimize for the desired isomer.
Data on Solvent Effects on Regioselectivity:
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | 60:40 | Custom |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | Reflux | 95:5 | Custom |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Acetic Acid | 100 | 80:20 | Custom |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | Room Temp | >99:1 | Custom |
Issue 2: Low or No Yield of the Desired Pyrazole
Q: My Knorr pyrazole synthesis is giving a low yield or failing to produce the desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Formation of a Stable Intermediate: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole product.[1]
-
Troubleshooting: To promote dehydration, you can increase the reaction temperature or add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or sulfuric acid). Heating the reaction mixture to reflux is a common strategy.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Troubleshooting: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine.
-
-
Reaction Not Going to Completion: The reaction may not have been allowed to run for a sufficient amount of time.
-
Troubleshooting: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure all the starting material has been consumed.
-
Issue 3: Discoloration of the Reaction Mixture
Q: My reaction mixture is turning a deep yellow or red color. Is this normal, and can I prevent it?
A: Discoloration is a frequent observation in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often attributed to the formation of colored impurities from the hydrazine starting material.
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.
-
Purification: These colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps like recrystallization or column chromatography.
Issue 4: Formation of a Di-addition Byproduct
Q: I am observing a byproduct with a mass corresponding to the addition of two molecules of hydrazine to my dicarbonyl compound. How can I avoid this?
A: The formation of a di-addition product, where both carbonyl groups of the 1,3-dicarbonyl have reacted with a hydrazine molecule without cyclization, can occur, especially when an excess of hydrazine is used.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a 1:1 or a slight excess (e.g., 1.1 equivalents) of the hydrazine is generally recommended. Avoid using a large excess of hydrazine.
-
Order of Addition: Adding the hydrazine dropwise to the solution of the 1,3-dicarbonyl compound can help to minimize the formation of the di-addition product by keeping the instantaneous concentration of the hydrazine low.
Issue 5: Potential for Ring-Opening or Rearrangement
Q: Can the pyrazole ring open or rearrange under the reaction conditions?
A: While the pyrazole ring is generally stable and aromatic, under certain conditions, rearrangements or ring-opening reactions can occur, though they are less common side reactions in a standard Knorr synthesis.
-
Thermal Rearrangements: Some substituted 3H-pyrazoles have been shown to undergo thermal rearrangements to form N-substituted pyrazoles or 4H-pyrazoles. These reactions typically require high temperatures.
-
Acid-Catalyzed Ring Opening: In the presence of strong acids and nucleophiles, some pyrazole derivatives can undergo ring-opening. This is more of a concern with highly functionalized or strained pyrazole systems. For most standard Knorr pyrazole syntheses, this is not a major side reaction.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add the hydrazine to the solution at room temperature. Note that the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Promoting Dehydration of a Hydroxylpyrazolidine Intermediate
If you have isolated or suspect the formation of a stable hydroxylpyrazolidine intermediate, the following procedure can be used to promote its dehydration to the corresponding pyrazole.
Materials:
-
Hydroxylpyrazolidine intermediate
-
Solvent (e.g., Toluene, Xylene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, glacial acetic acid)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Dissolve the hydroxylpyrazolidine intermediate in a suitable high-boiling solvent like toluene or xylene in a round-bottom flask.
-
Add a catalytic amount of an acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid or a few drops of glacial acetic acid).
-
If using a Dean-Stark apparatus, fill the side arm with the solvent and attach it to the flask and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the dehydration will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude pyrazole.
-
Purify the product as necessary.
Visualizations
References
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves a multi-step synthesis starting from the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine source to form the pyrazole core. This is typically followed by functional group manipulations to introduce the carboxamide at the 3-position. A common intermediate is ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, which is then subjected to amidation.
Q2: I am observing a low yield in the initial pyrazole formation step. What are the likely causes and solutions?
A2: Low yields in pyrazole synthesis can arise from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider extending the reaction time or increasing the temperature.
-
Suboptimal pH: The pH of the reaction medium is crucial. For reactions involving hydrazine salts, the medium can become acidic, potentially leading to side reactions. The addition of a mild base can help neutralize the acid and improve the reaction profile.
-
Poor quality of starting materials: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower the yield of the desired product.
-
Formation of regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue. The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
Q3: My amidation of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is inefficient. How can I improve the yield?
A3: Challenges in the amidation step can often be overcome by:
-
Choice of aminating agent: Aqueous ammonia is a common choice. However, depending on the reactivity of your ester, other ammonia sources or conditions might be necessary.
-
Reaction conditions: The reaction is typically stirred for an extended period (e.g., 24 hours) at a controlled temperature, often in an ice-water bath to manage any exothermicity.
-
Activation of the carboxylic acid: If starting from the corresponding carboxylic acid, activation to an acid chloride is a common strategy. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is generally more reactive towards amination.
Q4: I am observing unexpected side products. What are some common side reactions in this synthesis?
A4: Side reactions can significantly impact your yield. Some possibilities include:
-
Formation of stable intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
-
Reactions involving the trifluoromethyl group: While generally stable, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, potentially leading to unexpected pathways under certain conditions.
-
Hydrolysis of the ester/amide: During workup or purification, hydrolysis of the ester or the final carboxamide can occur, especially under acidic or basic conditions. Careful control of pH is important.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting materials (e.g., ethyl 4,4,4-trifluoroacetoacetate). | Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Formation of multiple products observed on TLC/LC-MS. | Formation of regioisomers or other side products. | Adjusting the pH of the reaction can influence the initial site of attack by hydrazine.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity.[1] |
| Darkening of the reaction mixture. | Decomposition of hydrazine or formation of colored impurities. | Use freshly purified hydrazine. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inefficient Amidation of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting ester remains after prolonged reaction time. | Insufficient reactivity of the ester with ammonia. | Convert the corresponding pyrazole carboxylic acid to the more reactive acid chloride using SOCl₂ or oxalyl chloride prior to amidation. |
| Low yield of carboxamide after workup. | Product loss during extraction or purification. | Ensure the pH of the aqueous layer during extraction is optimized to prevent the product from remaining in the aqueous phase. Recrystallization from a suitable solvent (e.g., methanol) can be an effective purification method.[2] |
| Presence of the corresponding carboxylic acid as a byproduct. | Hydrolysis of the ester or amide during the reaction or workup. | Ensure anhydrous conditions if using an acid chloride intermediate. During workup, minimize contact time with strongly acidic or basic aqueous solutions. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Formation
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | Reflux | 4 | ~70-80% | General procedure adapted from[3][4] |
| 2 | Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate | Phenylhydrazine | Ethanol | None | Room Temp | - | - | |
| 3 | 4-benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | - | - | - | - | - | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Amidation of Pyrazole Esters/Acids
| Entry | Starting Material | Reagent(s) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Aqueous ammonia | Xylene | Ice-water bath | 24 | - | [2] |
| 2 | 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Aniline derivative, coupling agents | - | - | - | 53-89% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This is a generalized procedure based on common methods for pyrazole synthesis.
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound via the Acid Chloride
This protocol is adapted from general procedures for the amidation of pyrazole carboxylic acids.[2]
-
Acid Chloride Formation: To 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of DMF. Heat the mixture to reflux until the reaction is complete (monitor by the cessation of gas evolution). Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., xylene).[2] Cool the solution in an ice-water bath.
-
Slowly add aqueous ammonia (2 equivalents) to the reaction mixture with vigorous stirring.[2]
-
Stir the mixture in the ice-water bath for 24 hours.[2]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Filter the resulting precipitate and wash with a suitable solvent.
-
Purify the product by recrystallization from methanol to obtain this compound.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethylated Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoromethylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylated pyrazoles?
A1: The primary purification techniques for trifluoromethylated pyrazoles are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the physical state of the compound. Liquid-liquid extraction is also a crucial step in the initial work-up to remove inorganic salts and highly polar or nonpolar impurities.
Q2: How do I choose the best purification method for my trifluoromethylated pyrazole?
A2: The optimal purification strategy depends on the specific characteristics of your compound and the impurities present.
-
For solid compounds with high initial purity (>90%) , recrystallization is often the most efficient method to achieve high purity (>99%).[1][2]
-
For liquid compounds or solid compounds with significant impurities or isomeric mixtures , column chromatography is generally the preferred method.[1][3]
-
For separating regioisomers or diastereomers , column chromatography is typically necessary due to their similar physical properties.[3][4]
-
For separating enantiomers , chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is required.[3][5]
Q3: My trifluoromethylated pyrazole is sensitive to silica gel. What are my options?
A3: Pyrazoles can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery or degradation. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with your chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[1][6]
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[6]
-
Employ reversed-phase chromatography: Using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be effective.[6][7]
Q4: What are some common impurities I might encounter in the synthesis of trifluoromethylated pyrazoles?
A4: Common impurities include:
-
Unreacted starting materials: Such as the 1,3-dicarbonyl compound and the hydrazine derivative.[8]
-
Regioisomers: Especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][8][9]
-
Side-products: Arising from incomplete cyclization or side reactions of the starting materials or product.[10]
-
Des-trifluoromethylated pyrazoles: Formation of these impurities can occur due to the instability of trifluoromethylhydrazine and related intermediates under certain reaction conditions.[11]
Troubleshooting Guides
Issue 1: Low Recovery from Silica Gel Column Chromatography
Symptoms:
-
The desired product is not eluting from the column.
-
Significant streaking is observed on TLC.
-
The final yield after chromatography is very low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong adsorption to silica gel | 1. Add a basic modifier like triethylamine or ammonia in methanol to the eluent to neutralize acidic sites on the silica.[6] 2. Switch to a less acidic stationary phase like neutral alumina.[6] |
| Inappropriate solvent system | 1. Increase the polarity of the eluent gradually. 2. If the compound is very polar, consider using a reversed-phase column (C18) with a polar mobile phase like methanol/water or acetonitrile/water.[6][7] |
| Compound degradation on silica | 1. Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). 2. Consider alternative purification methods like recrystallization or preparative HPLC. |
Issue 2: Compound "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.[2] |
| Cooling rate is too fast | Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2] |
| Melting point of the compound is below the boiling point of the solvent | Choose a solvent with a lower boiling point.[2] |
| Presence of impurities | If the compound is significantly impure, it may be necessary to first purify it by column chromatography to remove impurities that inhibit crystallization.[1] |
| No nucleation sites | 1. Try scratching the inside of the flask at the solvent-air interface with a glass rod to induce crystallization.[1][2] 2. Add a seed crystal from a previous successful batch.[2] |
Data Presentation
Table 1: Comparison of Common Purification Techniques for Trifluoromethylated Pyrazoles
| Technique | Typical Purity | Typical Recovery | Best For | Limitations |
| Recrystallization | > 99% | 60-85% | Removing minor impurities from solid compounds.[1] | Not suitable for oils or for separating closely related isomers; can have lower yields.[2] |
| Flash Column Chromatography (Silica Gel) | 95-99% | 70-95% | General purification and separation of regioisomers.[3][8] | Can cause degradation of sensitive compounds; may not resolve very similar compounds.[6] |
| Reversed-Phase HPLC | > 99% | 80-95% | High-resolution separation of closely related regioisomers and polar compounds.[3] | Requires specialized equipment; smaller scale than flash chromatography. |
| Chiral HPLC | > 99% (for each enantiomer) | 80-95% | Separation of enantiomers.[3][5] | Requires specialized chiral stationary phases and method development.[3] |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Typical Application |
| Silica Gel (Normal Phase) | Hexane/Ethyl Acetate gradient | Separation of moderately polar regioisomers.[3][12] |
| Silica Gel (Normal Phase) | Dichloromethane/Methanol gradient | Separation of more polar compounds.[1] |
| C18 (Reversed-Phase) | Acetonitrile/Water gradient | Separation of polar compounds and regioisomers.[6][7] |
| Chiral Stationary Phases (e.g., Lux cellulose-2, Lux amylose-2) | n-Hexane/2-Propanol or pure Acetonitrile | Separation of enantiomers.[3][5][13] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the desired product.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
If your compound is basic, add triethylamine to the slurry to constitute ~0.5% of the total solvent volume.[1]
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude trifluoromethylated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system identified in step 1.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[2]
-
Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and water, or mixtures such as ethanol/water.[2]
-
-
Dissolution:
-
Place the crude trifluoromethylated pyrazole in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[2]
-
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[1]
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting low recovery in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in pyrazole cyclocondensation
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during pyrazole cyclocondensation reactions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during pyrazole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low yields in pyrazole synthesis, particularly in Knorr-type reactions, can often be attributed to several key factors. The primary areas to troubleshoot are the quality of your starting materials and the optimization of reaction conditions.[1]
-
Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2][3] Impurities can participate in side reactions, which will inevitably lower the yield of your desired pyrazole and complicate the purification process.[3] Hydrazine derivatives, in particular, can degrade over time; it is highly recommended to use a freshly opened or purified reagent.[2]
-
Reaction Conditions: The temperature, reaction time, solvent, and pH are all critical parameters that may require optimization for your specific substrates.[1] Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine the optimal reaction time.[2][4]
-
Stoichiometry: The molar ratio of your reactants is crucial. In many cases, using a slight excess of the hydrazine (around 1.0 to 1.2 equivalents) can help drive the reaction to completion.[2][5]
Q2: I've confirmed the purity of my starting materials, but the conversion rate is still poor. How should I approach optimizing the reaction conditions?
A2: Systematic optimization of your reaction conditions is the next logical step. This involves a careful evaluation of the solvent, temperature, and any catalytic additives.
-
Solvent Selection: The polarity of the solvent is a critical factor.[4] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown to provide superior results in certain reactions, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][6] It is advisable to perform small-scale solvent screening experiments to identify the optimal medium for your specific reactants.[4]
-
Temperature Adjustment: Many pyrazole cyclocondensations require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature or the reflux temperature of a low-boiling solvent, consider switching to a higher-boiling solvent like toluene or xylene.[4] However, be aware that excessively high temperatures can sometimes lead to degradation and decreased yields.[7]
-
Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[8] A catalytic amount of an acid, such as acetic acid, can significantly improve the reaction rate. Conversely, in some instances, the addition of a mild base may be beneficial.[4][5]
Issue 2: Formation of Multiple Products
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[5] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
To enhance regioselectivity, consider the following strategies:
-
Solvent Effects: The choice of solvent can have a significant impact on the isomeric ratio. For example, basic solvents like pyrrolidine and tributylamine have been found to be optimal for selectively forming N2 and N1 isomers, respectively, in what is typically an acid-catalyzed reaction.[9]
-
pH Control: The addition of a catalytic amount of acid or a mild base can alter the regioselectivity.[4]
-
Protecting Groups: In some cases, using a protected hydrazine, such as a 4-Boc-Hydrazino derivative, can allow for more controlled reactions, which is particularly useful in multi-step syntheses where selectivity is critical.[10]
Issue 3: Product Purification Challenges
Q4: I'm having difficulty purifying my pyrazole product. What are the most effective purification techniques?
A4: The purification of pyrazoles can be approached using several standard laboratory techniques. The best method will depend on the physical properties of your specific compound and the nature of the impurities.
-
Recrystallization: This is a very effective method for purifying solid pyrazole compounds. A common technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then slowly adding a hot "anti-solvent" (e.g., water) until turbidity is observed, followed by slow cooling.[3] If your compound "oils out" instead of crystallizing, try using a larger volume of the good solvent or cooling the solution more slowly.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful alternative.[4][5]
-
Crystallization via Salt Formation: If direct crystallization is challenging, consider forming an acid addition salt. By reacting the crude pyrazole mixture with an inorganic or organic acid, a salt is formed which can then be selectively crystallized from a suitable solvent.[2][11]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature | Yield (%) | Reference |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Room Temperature | 59-98 | [4] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO (catalyst) | Not specified | 95 | [6] |
| 1,3-Diketones | Hydrazines | Ethylene Glycol | Room Temperature | 70-95 | [12] |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3-trifluoromethyl-5-arylpyrazoles
| Solvent | Isomer Ratio (11:12) |
| Ethanol | Equimolar mixture |
| N,N-Dimethylacetamide (with HCl) | 98:2 |
Data adapted from a study on the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones.[6]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).[4]
-
Addition of Hydrazine: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq). If a catalyst is required, it can be added at this stage.[4]
-
Reaction: Heat the reaction mixture to the desired temperature, which can range from room temperature to the reflux temperature of the solvent.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazolyl-Asparagine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolyl-asparagine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of pyrazolyl-asparagine derivatives?
A1: Researchers often encounter challenges related to the synthesis of the pyrazole carboxylic acid precursor, side reactions during the coupling of the pyrazole moiety to asparagine, and purification of the final product. Specific issues include low yields, difficult purification, and the formation of unwanted byproducts such as aspartimide derivatives and nitriles from the dehydration of the asparagine side chain.
Q2: Is a protecting group necessary for the pyrazole NH during coupling with asparagine?
A2: The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring. The pyrazole nitrogen can act as a competing
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated pyrazoles. The following sections address common issues related to solvent effects and provide detailed experimental protocols.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the synthesis of trifluoromethylated pyrazoles, with a particular focus on the role of the solvent.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Inappropriate solvent polarity.[1] | Perform a small-scale solvent screening with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane). Aprotic dipolar solvents like DMF, NMP, and DMAc have shown superior results in some cases.[1] |
| Poor solubility of starting materials.[1] | Select a solvent that effectively dissolves all reactants at the reaction temperature. Gentle heating may be required. | |
| Suboptimal reaction temperature.[1] | The chosen solvent's boiling point must be compatible with the required reaction temperature. If the reaction is slow, consider a higher-boiling solvent like toluene or xylene.[1] | |
| Formation of Regioisomeric Mixtures | Use of standard solvents like ethanol with unsymmetrical 1,3-dicarbonyl compounds.[2][3] | Employ fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents to dramatically increase regioselectivity.[2][3][4] |
| Inadequate control of reaction pH.[1] | The addition of catalytic amounts of acid (e.g., acetic acid) or a mild base can influence regioselectivity.[1] | |
| Undesired Side Reactions (e.g., Deacylative Oxidation) | Solvent polarity influencing the reaction pathway. | In the oxidation of 5-acyl-pyrazolines, a nonpolar solvent like hexane favors deacylative oxidation, while a polar solvent like DMSO leads to the preservation of the acyl group.[5][6] |
| Formation of des-CF3 Side Products | Instability of trifluoromethylhydrazine intermediates.[7] | Optimization of cyclization conditions using a non-polar solvent like DCM in combination with a strong acid can suppress the formation of these impurities.[7] |
| Environmental and Safety Concerns | Use of hazardous or environmentally detrimental solvents. | Explore "green" chemistry approaches such as using ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, or solvent-free reaction conditions.[1][8] Water and deep eutectic solvents (DESs) are also being investigated as environmentally friendly alternatives.[1][8] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the synthesis of trifluoromethylated pyrazoles?
A1: Solvent polarity plays a critical role in both reaction rate and outcome. Polar protic solvents like ethanol are commonly used, but aprotic dipolar solvents such as DMF, NMP, and DMAc can lead to better yields in certain reactions.[1] In specific cases, like the oxidation of 5-acyl-pyrazolines, decreasing the polarity of the solvent (e.g., using hexane) can selectively promote a deacylative oxidation pathway, whereas polar solvents (e.g., DMSO) favor the retention of the acyl group.[5][6]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds. A highly effective strategy is to use fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2][3][4] These solvents have been shown to dramatically increase the regioselectivity of the pyrazole formation.
Q3: Are there more environmentally friendly ("green") methods for synthesizing trifluoromethylated pyrazoles?
A3: Yes, several green chemistry approaches have been developed to minimize the environmental impact. These include the use of microwave irradiation, ultrasonic-assisted synthesis, and the use of alternative solvents like water, ionic liquids, and deep eutectic solvents (DESs).[1][8] Solvent-free reaction conditions are also a viable and environmentally friendly option for some syntheses.[9]
Q4: What is the role of temperature in these syntheses and how does it relate to solvent choice?
A4: Temperature is a crucial parameter that must be optimized for each reaction. The chosen solvent must have a boiling point that is compatible with the required reaction temperature. If a reaction is sluggish in a low-boiling solvent, switching to a higher-boiling solvent may be necessary to achieve a reasonable reaction rate.[1] In some cases, temperature can also be used to control the reaction pathway, leading to different products from the same starting materials.[10]
Q5: Can the solvent influence the formation of side products other than regioisomers?
A5: Absolutely. The solvent can influence the prevalence of various side reactions. For instance, in the synthesis of N-trifluoromethyl pyrazoles, the choice of solvent is critical to suppress the formation of undesired des-CF3 side products that can arise from the instability of trifluoromethylhydrazine intermediates.[7] Using a non-polar solvent like dichloromethane (DCM) with a strong acid has been shown to be effective in minimizing this side reaction.[7]
Quantitative Data on Solvent Effects
The following tables summarize quantitative data from various studies on the effect of solvents on the synthesis of trifluoromethylated pyrazoles.
Table 1: Solvent Effect on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| 1 | 1a | EtOH | 70:30 | 85 | |
| 2 | 1a | TFE | 90:10 | 82 | |
| 3 | 1a | HFIP | 97:3 | 78 | |
| 4 | 1b | EtOH | 65:35 | 88 | |
| 5 | 1b | TFE | 85:15 | 85 | |
| 6 | 1b | HFIP | >99:1 | 80 |
Table 2: Solvent-Dependent Deacylative Oxidation of 5-Acyl-Pyrazoline
| Entry | Solvent | Temperature (°C) | Product Ratio (Deacylated:Acylated) | Total Yield (%) | Reference |
| 1 | Hexane | 25 | 54:trace | - | [5][6] |
| 2 | Hexane | 65 | 96:trace | 96 | [5][6] |
| 3 | THF | 25 | trace:major | - | [5][6] |
| 4 | MeCN | 25 | trace:major | - | [5][6] |
| 5 | DMSO | 25 | no formation:major | - | [5][6] |
| 6 | MeCN | 80 | Mixture | - | [5][6] |
| 7 | DMF | 80 | Mixture | - | [5][6] |
| 8 | DMSO | 80 | Preferential acylated | - | [5][6] |
Experimental Protocols
General Protocol for the Synthesis of Trifluoromethylated Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, TFE, HFIP).
-
Addition of Hydrazine: While stirring, add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If a catalyst is required, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to the reflux temperature of the solvent).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired trifluoromethylated pyrazole.
Visualizations
Caption: Solvent selection workflow for trifluoromethylated pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scielo.br [scielo.br]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis
Welcome to our dedicated technical support center for managing regioisomer formation in the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a practical question-and-answer format. Detailed experimental protocols and data-driven insights are included to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of unsymmetrical pyrazole synthesis, and why is controlling their formation crucial?
A1: In the synthesis of unsymmetrical pyrazoles, regioisomers are structural isomers that arise when an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1] This reaction can result in two or more products with the same molecular formula but different arrangements of substituents on the pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the synthesis of unsymmetrical pyrazoles?
A2: The regioselectivity of pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[5] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[6]
-
Temperature: Reaction temperature can be a critical factor in determining the kinetic versus thermodynamic product distribution, thereby influencing the final regioisomeric ratio.[2][7]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: If you are obtaining an undesirable mixture of regioisomers, consider the following troubleshooting strategies:
-
Solvent Optimization: As a first step, changing the solvent can be highly effective. The use of fluorinated alcohols such as TFE or HFIP has been demonstrated to dramatically increase regioselectivity in many cases.[5]
-
pH Adjustment: Carefully controlling the pH of the reaction can influence the initial site of attack by the hydrazine. Experimenting with acidic, basic, or neutral conditions can help favor the formation of the desired regioisomer.[4]
-
Temperature Control: Systematically varying the reaction temperature may favor the formation of one isomer over the other.
-
Catalyst Introduction: The use of specific catalysts can direct the reaction towards a single regioisomer. For example, iodine has been used to enhance the cyclization process in some syntheses.[3]
-
Modification of Starting Materials: If possible, modifying the substituents on your 1,3-dicarbonyl compound or hydrazine can enhance steric or electronic biases, leading to improved regioselectivity.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that offer inherent regiocontrol, such as the use of β-enamino diketones or N-alkylated tosylhydrazones.[6][8][9]
Troubleshooting Guide
This troubleshooting guide addresses specific issues you might encounter during the synthesis of unsymmetrical pyrazoles.
Issue 1: Poor or no regioselectivity observed.
-
Possible Cause: Insufficient steric or electronic differentiation between the two carbonyl groups of the 1,3-dicarbonyl compound.
-
Solution:
Issue 2: The major regioisomer is the undesired one.
-
Possible Cause: The inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under the current reaction conditions.
-
Solution:
-
Reverse the conditions: If you are running the reaction under acidic conditions, try neutral or basic conditions, and vice-versa.[1]
-
Utilize protecting groups: A protecting group strategy can be employed to temporarily block one reactive site, directing the reaction to the desired position.[10][11]
-
Consider a multi-step approach: A less direct synthetic route that builds the pyrazole ring with defined regiochemistry might be necessary. For example, synthesizing a β-enamino diketone intermediate can lock in the desired regiochemistry before cyclization.[6]
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the regioselectivity of unsymmetrical pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | Ethanol | Equimolar mixture | [12] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide (DMA) | 98:2 | [12] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 70:30 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 90:10 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 |
Regioisomer A typically refers to the pyrazole with the aryl/furyl group at the 5-position and the trifluoromethyl group at the 3-position.
Table 2: Effect of Substituents on Regioselectivity
| R¹ in 1-(R¹)-4,4,4-trifluorobutane-1,3-dione | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Phenyl | Phenylhydrazine | Ethanol | Major Isomer A | [3] |
| Naphthyl | Phenylhydrazine | Ethanol | Major Isomer A | [3] |
| Thienyl | Phenylhydrazine | Ethanol | Major Isomer A | [3] |
Regioisomer A refers to the 1,5-diaryl-3-(trifluoromethyl)pyrazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-3-trifluoromethyl-5-arylpyrazoles using Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity with fluorinated solvents.[5]
-
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in TFE or HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting diketone is consumed), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides excellent regiocontrol, affording a single regioisomer in many cases.[8][9]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Pyridine
-
18-crown-6 (0.1-0.5 eq)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Pyrazole Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: My pyrazole synthesis yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Suboptimal Catalyst Choice: The type and amount of catalyst are critical.
-
Troubleshooting: For Knorr or Paal-Knorr syntheses, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, a catalytic amount of a protic acid like acetic acid is often required.[1][2] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields significantly.[1][3][4]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.
-
Troubleshooting: Ensure the purity of your starting materials, as impurities can lead to side reactions.[5] In some cases, stable intermediates like hydroxylpyrazolidines may form; adjusting conditions by increasing temperature or adding a dehydrating agent can facilitate the final dehydration step to the pyrazole ring.[5]
-
-
Poor Quality of Reagents: The purity of the 1,3-dicarbonyl and hydrazine starting materials is crucial.
-
Troubleshooting: Purify starting materials if necessary. Discoloration of the reaction mixture (e.g., turning yellow or red) can sometimes indicate impurities or degradation of the hydrazine.[6]
-
References
Technical Support Center: Vilsmeier-Haack Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in overcoming poor yields during the Vilsmeier-Haack formylation of pyrazoles.
Troubleshooting Common Issues
This section addresses specific problems encountered during the synthesis and offers step-by-step solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Vilsmeier Reagent | 1. Use fresh, anhydrous reagents : Ensure DMF is anhydrous and POCl₃ is of high purity. Old or improperly stored reagents can lead to reagent decomposition.[1] DMF decomposes into dimethylamine, which can react with the Vilsmeier reagent.[2] 2. Proper reagent preparation : Prepare the Vilsmeier reagent in situ at low temperatures (0-5 °C) and use it immediately. The reaction is exothermic and requires strict temperature control.[1] 3. Ensure anhydrous conditions : Flame-dry or oven-dry all glassware before use to prevent moisture from decomposing the moisture-sensitive Vilsmeier reagent.[1] |
| Low Substrate Reactivity | 1. Increase reagent stoichiometry : For less reactive pyrazoles, such as those with electron-withdrawing groups, increasing the excess of the Vilsmeier reagent can improve yields.[3][4] 2. Increase reaction temperature : If the reaction is sluggish at lower temperatures, consider gradually increasing the temperature to 70-80 °C or even 120 °C, while monitoring for decomposition.[1][3][5] 3. Extend reaction time : Monitor the reaction via TLC until the starting material is consumed, which may require longer reaction times for deactivated substrates.[1] |
| Product Decomposition | 1. Controlled Work-up : The product may be sensitive to harsh work-up conditions. Pour the reaction mixture carefully onto crushed ice and neutralize slowly with a saturated sodium bicarbonate solution to maintain a pH of approximately 7-8.[1] |
Issue 2: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction Overheating | 1. Strict Temperature Control : The Vilsmeier-Haack reaction is exothermic. Maintain temperature control, especially during reagent preparation and substrate addition, by using an ice bath.[1] |
| Impure Starting Materials | 1. Use High-Purity Materials : Ensure the pyrazole starting material and all solvents are of high purity to avoid side reactions caused by impurities.[1] |
Issue 3: Multiple Products Observed on TLC
| Potential Cause | Troubleshooting Steps & Recommendations |
| Side Reactions | 1. Optimize Stoichiometry : An excessive amount of the Vilsmeier reagent can lead to side products like di-formylation. Optimize the reagent ratio.[1] 2. Control Temperature and Time : High temperatures and long reaction times can promote decomposition and side reactions.[1] 3. Purification : Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired product.[1] |
Below is a general workflow for troubleshooting poor yields in the Vilsmeier-Haack pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazole synthesis?
The Vilsmeier-Haack reaction is a chemical method used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction facilitates electrophilic substitution, primarily at the C4 position, to yield pyrazole-4-carbaldehydes.[6] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][7]
Q2: How do reaction parameters affect the yield?
The stoichiometry of reagents and the reaction temperature are critical. An excess of both DMF and POCl₃, along with elevated temperatures, can significantly improve yields, especially for less reactive pyrazoles.[3] However, excessively high temperatures or large excesses of the reagent can also lead to side products.[1]
Data on Reaction Condition Optimization The following table summarizes the optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.[3]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield of Product (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
| 4 | 1:5:3 | 120 | 2 | 75 |
| 5 | 1:5:3 | 120 | 1 | 60 |
| 6 | 1:5:3 | 100 | 2 | 41 |
Data sourced from Popov, A. V. et al., Arkivoc 2018, v, 0-0.[3]
Q3: What are common side reactions?
Besides the desired formylation, several side reactions can occur, including:
-
Hydroxymethylation : Can occur if DMF is heated for extended periods, generating formaldehyde in situ.[3]
-
Reaction with substituents : Functional groups on the pyrazole ring can react. For instance, a hydroxyl group can be substituted by a chlorine atom.[3]
-
Dehydrochlorination : If a chloroethyl substituent is present, elimination of HCl can occur.[3]
-
Dealkylation : In some cases, dealkylation of the pyrazole ring has been observed.[3]
The relationship between reaction conditions and potential outcomes is illustrated below.
Q4: What are the primary safety concerns?
The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water is highly exothermic and must be done slowly and carefully.[1]
Key Experimental Protocol
General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
-
Vilsmeier Reagent Preparation :
-
To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and argon inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents).[1][3]
-
Cool the flask in an ice bath to 0-5 °C.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1][3]
-
Stir the resulting mixture at this temperature for 10-15 minutes until the white, viscous Vilsmeier reagent forms.[5]
-
-
Formylation Reaction :
-
Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-120 °C) for the required time (e.g., 2-4 hours).[1][3][5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[1]
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 3 times).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 5-(Trifluoromethyl)pyrazole-3-carboxamide Based SDHI Fungicides and Other Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of succinate dehydrogenase inhibitor (SDHI) fungicides, with a focus on those derived from the 5-(trifluoromethyl)pyrazole-3-carboxamide scaffold, against other prominent SDHI fungicides. The information presented is collated from various experimental studies to aid researchers and professionals in drug development in understanding the efficacy, mode of action, and resistance profiles of these critical agricultural compounds.
Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that play a crucial role in modern agriculture by controlling a broad spectrum of fungal diseases. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This disruption of the fungal respiration process leads to a cessation of energy production and ultimately, cell death. The pyrazole-carboxamide chemical group is a major class within the SDHI fungicides, with many commercially successful active ingredients. A key structural motif within this class is the this compound core, which is present in several patented and commercialized fungicides.
Comparative Efficacy of SDHI Fungicides
The efficacy of SDHI fungicides varies depending on the specific active ingredient, the target fungal pathogen, and the presence of resistance mutations. The following tables summarize quantitative data from various studies, presenting the half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of the fungal growth. Lower EC50 values indicate higher efficacy.
Table 1: In Vitro Mycelial Growth Inhibition (EC50 in µg/mL) of Pyrazole-Carboxamide SDHIs against Various Fungal Pathogens
| Fungicide | Chemical Class | Botrytis cinerea | Rhizoctonia solani | Alternaria alternata | Sclerotinia sclerotiorum |
| Fluxapyroxad | Pyrazole-carboxamide | 0.03 - 0.15 | 0.02 - 0.06 | 0.1 - 0.5 | 0.01 - 0.05 |
| Bixafen | Pyrazole-carboxamide | 0.1 - 0.5 | 0.05 - 0.2 | 0.2 - 1.0 | 0.02 - 0.1 |
| Penthiopyrad | Pyrazole-carboxamide | 0.05 - 0.2 | 0.1 - 0.4 | 0.3 - 1.5 | 0.03 - 0.15 |
| Isopyrazam | Pyrazole-carboxamide | 0.02 - 0.1 | 0.04 - 0.15 | 0.1 - 0.8 | 0.01 - 0.08 |
| Benzovindiflupyr | Pyrazole-carboxamide | 0.01 - 0.08 | 0.01 - 0.05 | 0.05 - 0.4 | 0.005 - 0.04 |
Note: The EC50 values are presented as ranges compiled from multiple studies to reflect variability between fungal isolates and experimental conditions.
Table 2: Comparison of a Novel this compound Derivative (Compound 7f) with Other SDHIs (EC50 in µg/mL)
| Fungicide | Chemical Class | Gibberella zeae | Fusarium oxysporum | Cytospora mandshurica | Phytophthora infestans |
| Compound 7f | Pyrazole-carboxamide | 1.8 | 1.5 | 3.6 | 6.8 |
| Penthiopyrad | Pyrazole-carboxamide | >50 | >50 | >50 | >50 |
| Boscalid | Pyridine-carboxamide | >50 | >50 | >50 | >50 |
This table highlights the potential of novel derivatives of the this compound scaffold to exhibit high efficacy against specific pathogens compared to existing commercial fungicides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard protocols used to evaluate the efficacy of fungicides.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.
-
Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., acetone or ethanol) and added to the molten agar at various concentrations. Control plates contain the solvent only.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Plant Protection Assay
This assay evaluates the ability of a fungicide to protect a host plant from infection by a pathogen.
-
Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions to a specific growth stage.
-
Fungicide Application: The test fungicide is formulated as a spray and applied to the plants at different concentrations. Control plants are sprayed with a blank formulation.
-
Inoculation: After the fungicide application has dried, the plants are artificially inoculated with a spore suspension of the target pathogen.
-
Incubation: The inoculated plants are placed in a high-humidity environment for a period sufficient to allow infection to occur (e.g., 24-48 hours).
-
Disease Assessment: The plants are then moved back to greenhouse conditions for disease development. After a set period (e.g., 7-14 days), the disease severity is assessed by visually scoring the percentage of infected leaf area or other relevant disease parameters.
-
Analysis: The protective efficacy of the fungicide is calculated as the percentage reduction in disease severity compared to the untreated control.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mode of action of SDHI fungicides and the experimental workflow for their evaluation.
Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.
Caption: Experimental workflow for the evaluation of fungicide efficacy and resistance.
Resistance to SDHI Fungicides
The intensive use of SDHI fungicides has led to the selection of resistant fungal populations. Resistance is primarily caused by point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy.
Different mutations can confer varying levels of resistance to different SDHI fungicides, leading to complex cross-resistance patterns. For instance, some mutations in the SdhB subunit may lead to high resistance to boscalid but lower resistance to newer pyrazole-carboxamides. Understanding these cross-resistance patterns is crucial for developing effective resistance management strategies.
Conclusion
Fungicides based on the this compound scaffold represent a significant component of the SDHI class, with several active ingredients demonstrating high efficacy against a broad range of fungal pathogens. Comparative studies indicate that the performance of these fungicides can vary, with newer derivatives showing improved activity against certain pathogens and some resistant strains. The choice of a specific SDHI fungicide should be guided by the target pathogen, the local resistance situation, and integrated pest management principles. Continuous research into novel pyrazole-carboxamide derivatives and a thorough understanding of their interaction with the target enzyme at a molecular level are essential for the development of more durable and effective fungicides.
A Comparative Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 5-(Trifluoromethyl)pyrazole-3-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes. The following sections present quantitative data on their inhibitory activity against COX-1 and COX-2, a detailed breakdown of the experimental protocols used for their evaluation, and visual representations of key biological pathways and experimental workflows. This information is intended to aid researchers in the evaluation and development of novel anti-inflammatory agents.
Performance Comparison: Inhibitory Activity of Pyrazole Derivatives vs. Reference Drugs
The in vitro inhibitory activities of synthesized this compound derivatives against human recombinant COX-2 and ovine COX-1 isoenzymes were evaluated and compared with established COX inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized below. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound Derivatives | |||
| Compound 3b | 0.46 | 3.82 | 0.12 |
| Compound 3d | 5.61 | 4.92 | 1.14 |
| Compound 3g | 4.45 | 2.65 | 1.68 |
| Reference Drugs | |||
| Ketoprofen | 0.355 | 0.164 | 2.16 |
| Celecoxib | 15 | 0.04 | 375 |
Note: The IC50 values for the this compound derivatives and Ketoprofen are from a study utilizing a fluorometric COX inhibition assay kit. The IC50 values for Celecoxib are from a separate study using a similar in vitro assay with recombinant human enzymes and are provided for comparative purposes. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity was performed using a commercially available in vitro fluorometric inhibitor screening assay kit. The following protocol is a representative summary of the methodology.
In Vitro COX Inhibitor Screening Assay (Fluorometric)
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Ketoprofen, Celecoxib)
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
All reagents are brought to room temperature before use.
-
Test compounds and reference inhibitors are serially diluted in DMSO to 10 times the final desired concentration.
-
A reaction mixture is prepared containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
-
Assay Protocol:
-
10 µL of the diluted test inhibitor or reference drug is added to the appropriate wells of the 96-well plate.
-
For control wells, 10 µL of DMSO is added.
-
80 µL of the reaction mixture is added to each well.
-
The enzymatic reaction is initiated by adding 10 µL of a freshly prepared solution of Arachidonic Acid in NaOH to each well.
-
-
Detection:
-
The fluorescence is measured kinetically for 5-10 minutes at 25°C using a microplate reader with excitation at 535 nm and emission at 587 nm.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the COX enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for evaluating COX inhibitors.
Caption: Cyclooxygenase signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro COX inhibitor screening.
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Insecticides
For researchers and professionals in the fields of agrochemistry and drug development, understanding the intricate relationship between the chemical structure of a pesticide and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazole-based insecticides, a prominent class of pest control agents. By delving into their diverse mechanisms of action and the impact of structural modifications, this document aims to furnish a valuable resource for the rational design of novel, more effective, and selective insecticides.
The pyrazole ring system is a versatile scaffold that has been successfully incorporated into a wide array of commercially significant insecticides. These compounds exhibit diverse modes of action, targeting different physiological and biochemical pathways in insects. This guide will explore three major classes of pyrazole-based insecticides: phenylpyrazoles, pyrazole carboxamides, and anthranilic diamides, highlighting their structure-activity relationships (SAR) with supporting experimental data.
Phenylpyrazoles: Potent Blockers of GABA-Gated Chloride Channels
Phenylpyrazole insecticides, such as fipronil and ethiprole, are characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[1] Their primary mode of action involves the non-competitive blockade of GABA-gated chloride channels in the insect nervous system.[1][2] This disruption of inhibitory neurotransmission leads to hyperexcitation and eventual death of the insect.
The SAR of phenylpyrazoles reveals several key features:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for insecticidal activity. Electron-withdrawing groups, such as trifluoromethyl (in fipronil) or ethylsulfinyl (in ethiprole), at the para-position are often associated with high potency.[3]
-
Substituents on the Pyrazole Ring: The pyrazole ring itself can be substituted to modulate activity. For instance, the presence of a cyano group and other specific moieties at defined positions is a common feature in many potent phenylpyrazoles.[4]
-
The 5-amino Group: The 5-amino group on the pyrazole ring is a crucial pharmacophore for interaction with the GABA receptor.
Comparative Insecticidal Activity of Phenylpyrazole Derivatives
| Compound | Target Pest | Bioassay Type | Activity Metric | Value | Reference |
| Fipronil | Termites | Contact | LC50 | 0.038 µg/mL | [5] |
| Schiff base pyrazole 3f | Termites | Contact | LC50 | 0.001 µg/mL | [5] |
| Schiff base pyrazole 3d | Termites | Contact | LC50 | 0.006 µg/mL | [5] |
| Fipronil | Locusts | Contact | LC50 | 63.09 µg/mL | [5] |
| Pyrazole derivative 6h | Locusts | Contact | LC50 | 47.68 µg/mL | [5] |
Signaling Pathway of Phenylpyrazole Insecticides
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
TFM-C: A Novel Celecoxib Analogue with Potent Anti-Neuroinflammatory Properties Independent of COX-2 Inhibition
For Immediate Release
A compelling body of preclinical evidence highlights the therapeutic potential of TFM-C, a trifluoromethyl analogue of celecoxib, in mitigating neuroinflammation. This guide provides a comprehensive comparison of TFM-C and its parent compound, celecoxib, supported by experimental data from key studies. The findings suggest that TFM-C offers comparable or superior efficacy in models of neuroinflammation through a distinct, COX-2 independent mechanism of action, positioning it as a promising candidate for the development of novel neuroprotective therapies.
Comparative Efficacy in Neuroinflammation Models
Experimental studies have demonstrated the potent anti-inflammatory and neuroprotective effects of TFM-C in established models of neuroinflammation, including lipopolysaccharide (LPS)-challenged cerebellar organotypic cultures and the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.
Key Performance Metrics
While celecoxib is a well-established selective COX-2 inhibitor, TFM-C exhibits significantly lower COX-2 inhibitory activity.[1] Despite this, TFM-C demonstrates equivalent potency to celecoxib in ameliorating the clinical severity of EAE.[2][3]
| Parameter | TFM-C | Celecoxib | Reference |
| COX-2 Inhibitory Activity | 205-fold lower than celecoxib | Selective COX-2 Inhibitor | [2] |
| EAE Clinical Score Amelioration | Equally potent to celecoxib | Potent | [2][3] |
Modulation of Cytokine Profile
TFM-C exhibits a distinct immunomodulatory profile compared to celecoxib, suggesting a different mechanism of action. In cerebellar organotypic cultures challenged with LPS, TFM-C demonstrated a significant reduction in pro-inflammatory cytokines while paradoxically enhancing the secretion of others.
| Cytokine | Effect of TFM-C in LPS-challenged Cerebellar Organotypic Cultures | Reference |
| IL-1β | Inhibited secretion | [1][2] |
| IL-12 | Inhibited secretion | [1][2] |
| IL-17 | Inhibited secretion | [1][2] |
| TNF-α | Enhanced secretion | [1][2] |
| RANTES | Enhanced secretion | [1][2] |
In the EAE model, both TFM-C and celecoxib effectively reduced the secretion of key cytokines from MOG-reactive T-cells and bone marrow-derived dendritic cells (BMDCs).
| Cytokine | Effect of TFM-C and Celecoxib in EAE Model | Reference |
| IL-17 (MOG-reactive T-cells) | Reduced secretion | [2][3] |
| IFN-γ (MOG-reactive T-cells) | Reduced secretion | [2][3] |
| IL-23 (BMDCs) | Reduced secretion | [2][3] |
| IL-1β (BMDCs) | Inhibited production | [2] |
| IL-6 (BMDCs) | Inhibited production | [2] |
| TNF-α (BMDCs) | Inhibited production | [2] |
Unraveling the COX-2 Independent Mechanism of TFM-C
The pronounced anti-neuroinflammatory effects of TFM-C, coupled with its weak COX-2 inhibitory activity, strongly indicate a COX-2 independent mechanism of action.[2][3] Emerging evidence suggests that TFM-C may exert its effects through the modulation of intracellular signaling pathways related to protein folding and secretion.
One proposed mechanism involves the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to the intracellular retention of pro-inflammatory cytokines within microglial cells.[2] This contrasts with its effect on astrocytes, where it appears to induce TNF-α secretion.[1][2] The potential involvement of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a known target for some celecoxib analogues with anti-inflammatory properties, warrants further investigation as a key component of TFM-C's mechanism.
Caption: Proposed mechanism of TFM-C in neuroinflammation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate TFM-C and celecoxib.
Cerebellar Organotypic Cultures
Cerebellar slices are prepared from postnatal mouse pups and maintained in culture. To induce neuroinflammation, the cultures are challenged with lipopolysaccharide (LPS). The effects of TFM-C and celecoxib on cytokine secretion, neuronal damage, and oxidative stress are then assessed by analyzing the culture medium and the tissue slices.
Caption: Workflow for cerebellar organotypic culture experiments.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE, a widely used model for multiple sclerosis, is induced in mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. The clinical progression of the disease is monitored daily. The therapeutic effects of TFM-C and celecoxib are evaluated by administering the compounds to the mice and assessing the impact on clinical scores and immunological parameters.
Caption: Workflow for Experimental Autoimmune Encephalomyelitis (EAE) studies.
Conclusion
TFM-C presents a significant advancement in the search for novel therapeutics for neuroinflammatory disorders. Its ability to potently suppress neuroinflammation and ameliorate disease in preclinical models, through a mechanism independent of COX-2 inhibition, distinguishes it from traditional NSAIDs and selective COX-2 inhibitors like celecoxib. This unique mode of action may offer a safer and more effective treatment strategy, warranting further investigation into its precise molecular targets and clinical potential. The exploration of TFM-C's interaction with pathways such as PPAR-γ will be crucial in fully elucidating its therapeutic promise.
References
In Vitro Antifungal Efficacy of Pyrazole Derivatives Against Phytopathogenic Fungi: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antifungal activity of various pyrazole derivatives against several key phytopathogenic fungi. The data presented is compiled from recent studies and is intended to facilitate the identification of promising lead compounds for the development of novel fungicides.
This guide summarizes the antifungal efficacy of different pyrazole derivatives, details the experimental protocols used for their evaluation, and provides visual representations of a typical experimental workflow and a potential fungal signaling pathway targeted by these compounds.
Comparative Antifungal Activity of Pyrazole Derivatives
The following table summarizes the in vitro antifungal activity of selected pyrazole derivatives against a range of phytopathogenic fungi. The data, presented as EC50 values (the concentration of a compound that causes a 50% reduction in fungal growth), has been compiled from multiple studies to provide a comparative overview. Lower EC50 values indicate higher antifungal activity.
| Pyrazole Derivative | Target Fungus | EC50 (µg/mL) | Reference |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | |
| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | 2.24 | |
| Isoxazolol Pyrazole Carboxylate 7ai | Marssonina coronaria | 3.21 | |
| Isoxazolol Pyrazole Carboxylate 7ai | Cercospora petroselini | 10.29 | |
| Pyrazole Carboxamide 7bg | Rhizoctonia solani | 4.99 | |
| Pyrazole Carboxamide 7bh | Cercospora petroselini | 6.99 | |
| Pyrazole Carboxamide 26 | Thanatephorus cucumeris | 1.638 | |
| Pyrazole Carboxamide 26 | Valsa mali | 1.787 | |
| Pyrazole Carboxamide 26 | Rhizoctonia solani | 2.182 | |
| Pyrazole Carboxamide 26 | Botrytis cinerea | 2.432 | |
| Pyrazole-5-sulfonamide C22 | Valsa mali | 0.45 | |
| Pyrazole-5-sulfonamide C22 | Sclerotinia sclerotiorum | 0.49 | |
| Pyrazole-5-sulfonamide C22 | Botrytis cinerea | 0.57 | |
| Pyrazole-5-sulfonamide C22 | Trichoderma viride | 1.43 | |
| Pyrazole-5-sulfonamide C22 | Rhizoctonia solani | 3.06 | |
| Pyrazole Analogue 1v | Fusarium graminearum | 0.0530 µM | |
| 1,3,5-trisubstituted-2-pyrazoline 9 | Rhizoctonia solani | 3.46 mg/L | |
| 1,3,5-trisubstituted-2-pyrazoline 19 | Rhizoctonia solani | 3.20 mg/L | |
| Pyrazole Carboxamide Thiazole 6i | Valsa mali | 1.77 mg/L | |
| Pyrazole Carboxamide Thiazole 19i | Valsa mali | 1.97 mg/L | |
| Pyrazole Carboxamide Thiazole 23i | Rhizoctonia solani | 3.79 mg/L | |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Y13 | Gibberella zeae | 13.1 mg/L | |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Y13 | Fusarium proliferatum | 13.3 mg/L | |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Y13 | Botryosphaeria dothidea | 14.4 mg/L | |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Y13 | Fusarium oxysporum | 21.4 mg/L |
Experimental Protocols
The in vitro antifungal activity of the pyrazole derivatives listed above was primarily evaluated using the mycelium growth inhibition method. The following is a generalized protocol based on the methodologies described in the referenced studies.
1. Fungal Strains and Culture Conditions:
-
The phytopathogenic fungi were obtained from a certified culture collection.
-
Fungi were maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
For the experiments, mycelial plugs were transferred to fresh PDA plates and incubated at 25-28°C for 3-7 days to obtain actively growing cultures.
2. Preparation of Test Compounds:
-
The synthesized pyrazole derivatives were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to prepare stock solutions.
-
Serial dilutions of the stock solutions were made to obtain a range of test concentrations.
3. Antifungal Susceptibility Testing (Mycelium Growth Inhibition Assay):
-
A specified volume of each test compound dilution was added to molten PDA to achieve the desired final concentrations. The final concentration of the solvent was kept constant in all plates and did not inhibit fungal growth.
-
The PDA mixed with the test compound was poured into sterile Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture was placed at the center of each agar plate.
-
Plates containing PDA with the solvent served as the negative control, while plates with a commercial fungicide (e.g., Carbendazim, Tebuconazole, or Pyraclostrobin) were used as a positive control.
-
The plates were incubated at 25-28°C until the mycelial growth in the negative control plates reached the edge of the plate.
4. Data Analysis:
-
The diameter of the fungal colony in each plate was measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition was calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the negative control and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
The EC50 values were determined by probit analysis of the inhibition data.
Visualizing the Process and a Potential Mechanism
To better understand the experimental process and a potential mode of action for these compounds, the following diagrams are provided.
Caption: Experimental workflow for in vitro antifungal evaluation.
Caption: Potential mechanism of action via SDH inhibition.
Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). They block the electron transport chain in the mitochondria, leading to a disruption of ATP production and ultimately inhibiting fungal growth. Preliminary investigations into the mechanism of some pyrazole-5-sulfonamide derivatives suggest they may induce oxidative damage and compromise cell membrane integrity.
Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyrazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, supported by experimental data from various studies. It is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
Introduction
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key target for anti-inflammatory drugs. Pyrazole carboxamide derivatives have emerged as a promising class of selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects. Molecular docking studies are instrumental in understanding the binding interactions of these compounds with the active sites of COX-1 and COX-2, thereby guiding the design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and binding affinities of various pyrazole carboxamide derivatives against COX-1 and COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3g | 4.45 | 2.65 | 1.68 |
| 3d | 5.61 | 4.92 | 1.14 |
| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 |
Data sourced from Hawash et al. (2025)[1]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Hybrid Pyrazole Analogues
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5u | 130.12 | 1.79 | 72.73 |
| 5s | 164.12 | 2.51 | 65.75 |
| Celecoxib (Reference) | - | - | 78.06 |
Data sourced from Abbaraju et al. (2016)[2]
Table 3: Comparative Docking Scores of Hybrid Pyrazole Analogues with COX-2
| Compound | Docking Score (kcal/mol) |
| 5u | -12.907 |
| 5s | -12.24 |
| Celecoxib (Reference) | -9.924 |
Data sourced from Abbaraju et al. (2016)[2]
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study of pyrazole carboxamide derivatives with COX-1 and COX-2 enzymes.
1. Protein Preparation:
-
Obtain the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, ligands, and any other heteroatoms.[3]
-
Add polar hydrogen atoms to the protein structure.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types.
2. Ligand Preparation:
-
Draw the 2D structures of the pyrazole carboxamide derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).[4]
-
Save the prepared ligands in the PDBQT file format, defining the rotatable bonds.
3. Grid Box Definition:
-
Define the binding site on the COX enzymes by creating a grid box that encompasses the active site residues.[4] Key residues in the COX-2 active site include Arg120, Tyr355, and Val523.[4]
-
The grid dimensions should be large enough to allow the ligand to move freely within the binding pocket.[4]
4. Docking Simulation:
-
Perform the docking simulation using AutoDock Vina, which will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.[3]
5. Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand based on the docking score (binding affinity).
-
Visualize the protein-ligand interactions to understand the key binding interactions, such as hydrogen bonds and hydrophobic interactions.
In Vitro COX Inhibition Assay Protocol
This protocol provides a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent like DMSO.
-
Prepare solutions of co-factors such as hematin and L-epinephrine.[5]
-
Prepare the substrate solution (arachidonic acid).
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, co-factors, and either the COX-1 or COX-2 enzyme to each well.[6]
-
Add various concentrations of the test compounds or reference inhibitors to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[6]
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., HCl).[6]
3. Detection and Data Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS-MS).[5][6]
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: COX Signaling Pathway and Inhibition by Pyrazole Carboxamides.
Caption: Experimental Workflow for Comparative Docking Study.
References
- 1. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of COX-2 with compounds from Piper longum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionaturajournal.com [bionaturajournal.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethyl-Pyrazole-Carboxamides as Novel NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of novel trifluoromethyl-pyrazole-carboxamide derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs). By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document aims to inform future research and development in pain and inflammation management.
Introduction to Novel Pyrazole-Based NSAIDs
Nonsteroidal anti-inflammatory drugs are a cornerstone in the treatment of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has paved the way for the development of selective COX-2 inhibitors, which aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] Notably, the highly successful COX-2 inhibitor, Celecoxib, features a trifluoromethyl-substituted pyrazole ring. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. This has spurred further research into novel trifluoromethyl-pyrazole-carboxamides as potentially safer and more effective NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition Profile
A recent study by Hawash et al. synthesized a series of novel trifluoromethyl-pyrazole-carboxamide derivatives and evaluated their in vitro inhibitory activity against COX-1 and COX-2 enzymes.[2][3] The results, summarized in the table below, indicate that several of these novel compounds exhibit notable COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | 5.61 | 4.92 | 1.14 |
| 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Reference) | 0.78 | 3.78 | 0.21 |
Data sourced from Hawash et al. (2025).[2][3]
In Vivo Biological Evaluation: A Predictive Comparison
While in vivo data for the specific trifluoromethyl-pyrazole-carboxamides from the aforementioned study are not yet available, this section presents a predictive comparison based on published in vivo data for structurally related pyrazole derivatives and commonly used NSAIDs.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.
| Compound/Drug | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Pyrazole Derivative (AD 532) | 50 | 65% | [4] |
| Pyrazole Derivative (5u) | 20 | 80.63% (at 3h) | [5] |
| Celecoxib | 10 | 45-55% | [6] |
| Ibuprofen | 100 | ~50% | [6] |
| Diclofenac Sodium | 10 | 60-70% | [1] |
Analgesic Activity (Acetic Acid-Induced Writhing Test)
The acetic acid-induced writhing test is a widely used model to assess the peripheral analgesic effects of drug candidates.
| Compound/Drug | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Pyrazole Derivative (AD 532) | 50 | Significant analgesic effect | [4] |
| Pyrazole Derivative (4b) | 20 | 69% | [7] |
| Celecoxib | 100 | ~50-60% | [2] |
| Ibuprofen | 100 | ~60-70% | [2] |
| Diclofenac Sodium | 10 | ~70-80% | [2] |
Ulcerogenic Potential
A key aspect of developing safer NSAIDs is to minimize their gastrointestinal side effects, particularly the formation of gastric ulcers. The ulcer index is a quantitative measure of this adverse effect.
| Compound/Drug | Dose (mg/kg) | Ulcer Index | Reference |
| Pyrazole Derivative (AD 532) | 150 (x3 days) | No ulcerogenic effect | [4] |
| Pyrazole Derivative (4b) | 60 (x3 days) | 1/4th of Diclofenac | [7] |
| Celecoxib | 300 (x3 days) | Low | [6] |
| Ibuprofen | 300 (x3 days) | High | [2] |
| Diclofenac Sodium | 50 (x3 days) | High | [2] |
Structure-Activity Relationship (SAR) of Trifluoromethyl-Pyrazole-Carboxamides
The biological activity of trifluoromethyl-pyrazole-carboxamides is significantly influenced by the nature and position of substituents on the pyrazole and carboxamide moieties.
-
Substitution at the Pyrazole Ring : The presence of a trifluoromethyl group at the 3-position of the pyrazole ring is often associated with potent and selective COX-2 inhibition. The nature of the substituent at the 1-position of the pyrazole ring also plays a crucial role. For instance, a 4-sulfamoylphenyl group at this position is a key feature of Celecoxib and contributes to its high COX-2 selectivity.
-
Substitution on the Carboxamide Nitrogen : The aryl group attached to the carboxamide nitrogen can modulate the anti-inflammatory and analgesic activity. Electron-withdrawing or electron-donating groups on this aryl ring can influence the compound's binding affinity to the COX enzymes and its pharmacokinetic properties.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the test compounds on COX-1 (ovine) and COX-2 (human recombinant) can be determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate to produce a colored product. The absorbance of this product is measured spectrophotometrically. The IC50 values are then calculated from the concentration-response curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Animals : Male Wistar rats (150-200 g) are used.
-
Procedure :
-
Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac), and test compound groups.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
-
Animals : Swiss albino mice (20-25 g) are used.
-
Procedure :
-
Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Aspirin), and test compound groups.
-
The test compounds or standard drug are administered orally.
-
After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated for each group relative to the control group.
-
Visualizations
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. Synthesis, analgesic, anti-inflammatory and ulcerogenic properties of some novel N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Bioactive Landscape of Pyrazole-5-carboxamide and Pyrazole-4-carboxamide
For researchers, scientists, and professionals navigating the intricate world of drug discovery, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Within this versatile heterocyclic family, the positional isomerism of substituents offers a fascinating dimension for modulating biological activity. This guide provides a comprehensive comparison of the bioactivity of pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives, offering insights supported by experimental data to inform the design of next-generation therapeutic agents and agrochemicals.
The seemingly subtle shift of the carboxamide group from the 5-position to the 4-position on the pyrazole ring can profoundly influence the molecule's interaction with biological targets. This has led to the development of distinct classes of bioactive compounds, with applications ranging from oncology and neurodegenerative diseases to agriculture.
At a Glance: Comparative Bioactivity
A direct comparison of analogous pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives has revealed a noteworthy divergence in their biological activities. One study highlighted that while pyrazole-5-carboxamide derivatives demonstrated superior insecticidal properties, their pyrazole-4-carboxamide counterparts exhibited more potent fungicidal activity. This dichotomy underscores the critical role of the carboxamide position in defining the spectrum of biological action.
Quantitative Bioactivity Data
To facilitate a clear comparison, the following table summarizes the reported bioactivities of representative pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives against various biological targets.
| Compound Class | Derivative | Target | Bioactivity Metric | Value | Citation |
| Pyrazole-5-carboxamide | 8e | Telomerase | IC50 | 1.02 ± 0.08 μM | [1] |
| Pyrazole-5-carboxamide | C-10 | Gaeumannomyces graminis (Fungus) | EC50 | 1.71 mg/L | |
| Pyrazole-5-carboxamide | C-10 | Valsa mali (Fungus) | EC50 | 4.92 mg/L | |
| Pyrazole-4-carboxamide | 10h | FGFR1 | IC50 | 46 nM | [2] |
| Pyrazole-4-carboxamide | 10h | FGFR2 | IC50 | 41 nM | [2] |
| Pyrazole-4-carboxamide | 10h | FGFR3 | IC50 | 99 nM | [2] |
| Pyrazole-4-carboxamide | 10h | NCI-H520 (Lung Cancer Cell Line) | IC50 | 19 nM | [2] |
| Pyrazole-4-carboxamide | 10h | SNU-16 (Gastric Cancer Cell Line) | IC50 | 59 nM | [2] |
| Pyrazole-4-carboxamide | 10h | KATO III (Gastric Cancer Cell Line) | IC50 | 73 nM | [2] |
Key Bioactivity Areas and Mechanisms of Action
Antifungal Activity: A Stronghold for Pyrazole-4-carboxamides
Pyrazole-4-carboxamide derivatives have carved out a significant niche as potent fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their demise.
Below is a generalized workflow for a succinate dehydrogenase inhibition assay used to evaluate the antifungal potency of these compounds.
Anticancer Activity: A Tale of Two Isomers and Diverse Targets
Both pyrazole-5-carboxamide and pyrazole-4-carboxamide scaffolds have been successfully exploited in the development of anticancer agents, albeit through interactions with different molecular targets.
Pyrazole-5-carboxamides as Telomerase Inhibitors: Certain pyrazole-5-carboxamide derivatives have demonstrated potent inhibitory activity against telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[1] Inhibition of telomerase can lead to senescence and apoptosis in cancer cells.
Pyrazole-4-carboxamides as Kinase Inhibitors: The pyrazole-4-carboxamide core has proven to be a versatile framework for designing inhibitors of various protein kinases implicated in cancer progression. A notable example is the development of pan-Fibroblast Growth Factor Receptor (pan-FGFR) covalent inhibitors.[2] Aberrant FGFR signaling is a key driver in numerous cancers.
The following diagram illustrates a simplified FGFR signaling pathway, a target for some pyrazole-4-carboxamide anticancer agents.
Targeting Neuroinflammation: Pyrazole-5-carboxamides as RAGE Inhibitors
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, pyrazole-5-carboxamides have emerged as promising inhibitors of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand receptor implicated in the inflammatory response and neuronal damage triggered by amyloid-beta plaques.
The diagram below outlines the central role of RAGE in Alzheimer's disease pathology.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the SDH enzyme, a key target for many fungicides.
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, the isolated mitochondrial fraction, and DCPIP.
-
Inhibitor Addition: Add varying concentrations of the pyrazole carboxamide compound to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding succinate.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.
-
IC50 Calculation: The percentage of SDH inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.
Conclusion and Future Outlook
The comparative analysis of pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives reveals a fascinating structure-activity relationship dictated by the position of the carboxamide group. While pyrazole-4-carboxamides have established a strong presence in the agrochemical sector as SDH inhibitors, both isomers demonstrate significant potential in medicinal chemistry, targeting a diverse array of proteins implicated in cancer and neuroinflammation.
Future research should focus on expanding the library of these compounds and conducting head-to-head comparisons against a wider range of biological targets. The insights gained from such studies will be invaluable for the rational design of more potent and selective pyrazole-based therapeutics and crop protection agents. The continued exploration of this versatile scaffold promises to yield novel solutions to pressing challenges in human health and agriculture.
References
- 1. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
Rise of Pyrazole-4-Carboxamide Derivatives: A New Front Against Boscalid-Resistant Fungi
A new generation of pyrazole-4-carboxamide derivatives is demonstrating significant efficacy against fungal strains that have developed resistance to the widely used fungicide boscalid. This development offers a promising avenue for managing fungicide resistance in agriculture and preventing crop losses. These novel compounds, like boscalid, target the fungal enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain, but appear to be effective against fungal variants with mutations that confer resistance to older SDHI fungicides.
Boscalid, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, has been a valuable tool for controlling a broad spectrum of fungal diseases. However, its extensive use has led to the emergence of resistant fungal populations, posing a significant threat to crop protection. This resistance is primarily attributed to point mutations in the genes encoding the subunits of the SDH enzyme, the target of boscalid. These mutations alter the binding site of the fungicide, reducing its inhibitory effect.
Recent research has focused on developing new pyrazole-4-carboxamide derivatives that can overcome this resistance. Several studies have synthesized and evaluated novel compounds, demonstrating their potential to control both wild-type (sensitive) and boscalid-resistant fungal strains.
Comparative Efficacy of Pyrazole-4-Carboxamide Derivatives
The following tables summarize the in vitro efficacy (EC50 values) of various pyrazole-4-carboxamide derivatives against both boscalid-sensitive and boscalid-resistant fungal isolates. The EC50 value represents the concentration of a fungicide that is required to inhibit 50% of the fungal growth. A lower EC50 value indicates higher antifungal activity.
| Compound | Fungus | Strain Type | Relevant Sdh Mutation(s) | EC50 (µg/mL) | Reference |
| Boscalid | Alternaria solani | Sensitive | Wild-Type | 0.33 | [1] |
| Moderately Resistant | Not specified | 5 - 20 | [1] | ||
| Highly Resistant | Not specified | >20 | [1] | ||
| Pydiflumetofen | Botrytis cinerea | Wild-Type | - | 0.0545 | [2] |
| Resistant | sdhB P225/H272R | Controlled | [2] | ||
| Resistant | sdhB P225/H272Y | Not controlled (conidial germination), effective (germ-tube elongation) | [2] | ||
| Fluxapyroxad | Sclerotinia sclerotiorum | Wild-Type | - | 0.021 - 0.095 | [3] |
| Highly Resistant | SdhB mutations | 12.37 - 31.36 | [3] | ||
| Compound 8e | Rhizoctonia solani | Not specified | Not specified | 0.012 | [4] |
| Boscalid | Rhizoctonia solani | Not specified | Not specified | 0.464 | [4] |
| Compound 6i | Valsa mali | Not specified | Not specified | 1.77 | [5] |
| Compound 19i | Valsa mali | Not specified | Not specified | 1.97 | [5] |
| Boscalid | Valsa mali | Not specified | Not specified | 9.19 | [5] |
| Compound 6w | Rhizoctonia solani | Not specified | Not specified | 0.27 | [6] |
| Boscalid | Rhizoctonia solani | Not specified | Not specified | 0.94 | [6] |
| Compound 6c | Fusarium graminearum | Not specified | Not specified | 1.94 | [6] |
| Fluopyram | Fusarium graminearum | Not specified | Not specified | 9.37 | [6] |
| Compound 6f | Botrytis cinerea | Not specified | Not specified | 1.93 | [6] |
| Fluopyram | Botrytis cinerea | Not specified | Not specified | 1.94 | [6] |
| Compound 8j | Alternaria solani | Not specified | Not specified | 3.06 | [7] |
Understanding the Mechanism: Overcoming Resistance at the Molecular Level
The enhanced efficacy of these new pyrazole-4-carboxamide derivatives against resistant strains is attributed to their modified chemical structures. These modifications allow the molecules to bind effectively to the mutated SDH enzyme, even when the binding of boscalid is compromised.
Caption: Mechanism of boscalid resistance and action of new derivatives.
Experimental Protocols: A Guide for Researchers
The evaluation of these novel fungicides relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.
Mycelial Growth Inhibition Assay (EC50 Determination)
This assay is used to determine the concentration of a fungicide that inhibits the growth of a fungal colony by 50%.[8][9][10]
-
Preparation of Fungicide-Amended Media: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made and added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. The final solvent concentration should not inhibit fungal growth.
-
Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control (no fungicide) agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plates reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the SDH enzyme activity.[11][12]
-
Mitochondria Isolation: Fungal mycelia are harvested and homogenized to isolate the mitochondria, which contain the SDH enzyme.
-
Assay Reaction: The isolated mitochondria are incubated with a reaction mixture containing a substrate for SDH (e.g., succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride). The test compound at various concentrations is also added to the mixture.
-
Measurement: The activity of SDH is determined by measuring the rate of reduction of the electron acceptor, which results in a color change that can be quantified spectrophotometrically.
-
Data Analysis: The percentage of SDH inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined.
Caption: Workflow for assessing the efficacy of new fungicide candidates.
Conclusion
The development of novel pyrazole-4-carboxamide derivatives represents a significant advancement in the fight against fungicide resistance. The data presented in this guide clearly indicates that these new compounds have the potential to effectively control boscalid-resistant fungal pathogens. Continued research and development in this area are crucial for ensuring the long-term sustainability of chemical disease control in agriculture. The detailed experimental protocols provided will aid researchers in the evaluation and optimization of these promising new fungicides.
References
- 1. Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tycmhoffman.com [tycmhoffman.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-(Trifluoromethyl)pyrazole-3-carboxamide: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Trifluoromethyl)pyrazole-3-carboxamide, a compound of interest in various research applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step to prevent hazardous chemical reactions and ensure correct disposal.
-
Solid Waste : All unused or expired solid this compound must be collected in a clearly labeled, sealed container designated for solid chemical waste. Any materials that have come into direct contact with the compound, such as contaminated pipette tips, weighing paper, and tubes, should also be disposed of in this container.[1]
-
Liquid Waste : Solutions containing this compound, including stock solutions (often in solvents like DMSO) and experimental media, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. It is crucial to avoid mixing these solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be combined with aqueous waste.[1]
Step 2: Container Selection and Labeling
The integrity and proper labeling of waste containers are critical for safe storage and transportation.
-
Container Requirements : Utilize containers that are chemically compatible with this compound and any associated solvents. The containers must be in good condition and have a secure, tight-fitting lid.[2]
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include the full chemical name, "this compound," and the date the waste was first added to the container.
Step 3: Storage of Waste Pending Disposal
Proper storage of chemical waste is essential for maintaining a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[1]
-
The storage area should be kept cool and dry.
Step 4: Arranging for Professional Disposal
The disposal of laboratory chemical waste must be handled by qualified professionals. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[2] Follow their specific instructions for packaging and preparing the waste for transport.
Important Prohibitions:
-
Do NOT dispose of this compound down the drain. This is to prevent the entry of this chemical, which may be hazardous to aquatic life, into groundwater or sewage systems.[1]
-
Do NOT dispose of this compound in the regular trash. Even small quantities should be treated as chemical waste.[1]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for related chemical waste.
| Parameter | Guideline | Source |
| Waste Container Headspace | Leave adequate headspace in liquid waste containers to allow for expansion. A general rule is to fill to no more than 80-90% capacity. | General Laboratory Best Practices |
| Secondary Containment | Secondary containers must be able to hold 110% of the volume of the primary container. | [2] |
| Storage Time Limit | Check with your institution's EHS department for specific time limits on storing hazardous waste (often around 90 days). | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)pyrazole-3-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, leveraging safety protocols for structurally similar pyrazole and carboxamide derivatives. All research chemicals should be treated as potentially hazardous.[1]
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[4] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect against spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize inhalation of any dust or vapors. For unpacking non-plastic containers or in case of spills, a respirator may be necessary.[5] |
| Feet | Closed-toe shoes | Perforated shoes or sandals should not be worn in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably within a chemical fume hood.[7]
-
Handling : Avoid direct contact with the skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling.[2][3]
-
Spill Management : In case of a spill, immediately clear the area. Wearing appropriate PPE, including respiratory protection if necessary, clean the spill according to your institution's established procedures.
-
First Aid :
-
If Swallowed : Immediately call a poison center or doctor.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
-
On Skin : Wash off immediately with plenty of soap and water.[8]
-
If Inhaled : Move the person to fresh air.[7]
-
Disposal Plan
Proper disposal is critical for laboratory safety and environmental responsibility. Never dispose of this compound down the drain.[1]
-
Waste Segregation :
-
Solid Waste : Collect unused solid compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[1]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[1]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[1]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
